Product packaging for 7-Oxo-ganoderic acid Z(Cat. No.:)

7-Oxo-ganoderic acid Z

Cat. No.: B12400513
M. Wt: 470.7 g/mol
InChI Key: ZNDCXCGTAALLTP-DKYKKQJNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-oxo-ganoderic acid Z is a triterpenoid.
This compound has been reported in Ganoderma lucidum with data available.
from the mushroom Ganoderma lucidum;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O4 B12400513 7-Oxo-ganoderic acid Z

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(33)34)20-11-16-30(7)25-21(12-15-29(20,30)6)28(5)14-13-24(32)27(3,4)23(28)17-22(25)31/h10,18,20,23-24,32H,8-9,11-17H2,1-7H3,(H,33,34)/b19-10+/t18-,20-,23+,24+,28-,29-,30+/m1/s1

InChI Key

ZNDCXCGTAALLTP-DKYKKQJNSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of 7-Oxo-ganoderic Acid Z: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxo-ganoderic acid Z is a lanostane-type triterpenoid identified from the medicinal mushroom genus Ganoderma. This guide provides a comprehensive overview of the available scientific data on its discovery, isolation, and preliminary characterization. While specific quantitative biological data and detailed signaling pathway analysis for this compound are still emerging, this document consolidates the existing knowledge, drawing parallels from closely related compounds to provide a foundational understanding for future research and drug development endeavors.

Introduction

Ganoderma, a genus of polypore mushrooms, has been a cornerstone of traditional medicine for centuries, particularly in Asia. The fruiting bodies of these fungi are rich in a diverse array of bioactive secondary metabolites, among which the triterpenoids, specifically ganoderic acids, are of significant interest for their therapeutic potential. This compound is one such compound, belonging to the highly oxygenated lanostane-type triterpenoids.[1] This guide aims to provide a detailed technical overview of the discovery and isolation of this specific molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₃₀H₄₆O₄[1]
Molecular Weight 470.70 g/mol [1]
CAS Number 929248-72-6[1]
Appearance Not specified in literature-
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Discovery and Source

This compound has been isolated from the ethanol extract of the fruiting bodies of Ganoderma theaecolum.[2] This species, along with the more commonly known Ganoderma lucidum, is a source of a variety of lanostane triterpenoids.[1][2] The initial discovery and structure elucidation were accomplished through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Protocols: Isolation and Purification

While a detailed, step-by-step protocol for the exclusive isolation of this compound is not available in the current literature, a general methodology can be inferred from the studies on the isolation of triterpenoids from Ganoderma theaecolum.[2] The following is a generalized workflow based on these findings.

Extraction
  • Preparation of Fungal Material : Dried and powdered fruiting bodies of Ganoderma theaecolum are used as the starting material.

  • Solvent Extraction : The powdered material is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure maximum yield of the triterpenoid-rich fraction.

  • Concentration : The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic separations to isolate the individual triterpenoids.

  • Silica Gel Column Chromatography : The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • ODS Column Chromatography : Fractions containing compounds of interest are further purified on an Octadecylsilyl (ODS) reversed-phase column. Elution is typically performed with a methanol-water gradient.

  • Preparative High-Performance Liquid Chromatography (HPLC) : The final purification of this compound is achieved using preparative HPLC, often on a C18 column with a mobile phase consisting of acetonitrile and water.

G_Isolation_Workflow start Dried & Powdered Ganoderma theaecolum extraction Ethanol Extraction start->extraction concentration Concentration (Reduced Pressure) extraction->concentration crude_extract Crude Triterpenoid Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Fractions Collected silica_gel->fractions ods_column ODS Column Chromatography fractions->ods_column hplc_prep Preparative HPLC (C18 Column) ods_column->hplc_prep final_product Pure this compound hplc_prep->final_product

Generalized workflow for the isolation of this compound.

Spectroscopic Data

The structural elucidation of this compound was performed using a combination of spectroscopic techniques. While the complete raw data is not publicly available, the key methods used for characterization are listed below. A comprehensive compilation of NMR and MS data for a wide range of ganoderic acids can be found in specialized reviews, which can serve as a reference for researchers.

Spectroscopic TechniqueApplication
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Elucidation of the carbon-hydrogen framework and stereochemistry.
- ¹H NMRProvides information on the proton environment in the molecule.
- ¹³C NMRProvides information on the carbon skeleton of the molecule.
- 2D NMR (COSY, HMQC, HMBC)Used to establish connectivity between protons and carbons.

Biological Activity and Quantitative Data

Research into the specific biological activities of this compound is still in its early stages. However, many ganoderic acids exhibit a range of pharmacological effects, including anti-inflammatory, anti-tumor, and enzyme-inhibitory activities.

Currently, there is no specific IC₅₀ value reported for this compound in the literature. However, for the structurally similar compound 7-Oxo-ganoderic acid Z2 , an IC₅₀ value has been determined.

CompoundCell LineActivityIC₅₀ (µM)Reference
7-Oxo-ganoderic acid Z2 H460 (Human lung cancer)Anti-tumor43.1[2]

This data suggests that the 7-oxo functionality on the ganoderic acid scaffold may contribute to cytotoxic activity against cancer cell lines. Further studies are required to determine the specific bioactivities and potency of this compound.

Putative Signaling Pathway

Ganoderic acids are known to modulate various cellular signaling pathways, with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways being prominent targets.[1] While the direct interaction of this compound with these pathways has not been explicitly demonstrated, a putative mechanism of action can be proposed based on the known activities of other ganoderic acids.

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate these pathways, leading to the production of pro-inflammatory cytokines. Ganoderic acids are thought to inhibit this cascade, thereby exerting their anti-inflammatory effects.

G_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade IKK_Complex IKK Complex Receptor->IKK_Complex NFkB_Inhibitor IκBα IKK_Complex->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation GAZ This compound GAZ->MAPK_Cascade Inhibition GAZ->IKK_Complex Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Transcription

Putative mechanism of this compound on inflammatory pathways.

Conclusion and Future Directions

This compound is a member of the pharmacologically significant family of ganoderic acids. While its discovery and basic characterization have been established, there is a clear need for further research to fully elucidate its therapeutic potential. Future studies should focus on:

  • Development of a standardized and high-yield isolation protocol.

  • Comprehensive biological screening to determine its specific pharmacological activities.

  • Quantitative assessment of its potency (e.g., IC₅₀, EC₅₀) in various in vitro and in vivo models.

  • Detailed mechanistic studies to confirm its interaction with specific signaling pathways.

The information compiled in this guide serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug discovery, providing a solid foundation for advancing the scientific understanding of this compound.

References

7-Oxo-Ganoderic Acid Z (C30H46O4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Bioactive Triterpenoid from Ganoderma lucidum

Abstract

7-Oxo-ganoderic acid Z, a lanostane-type triterpenoid with the molecular formula C30H46O4, is a constituent of the medicinal mushroom Ganoderma lucidum (Reishi). This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its known biological activities, putative mechanisms of action, and relevant experimental methodologies. While specific quantitative data and detailed mechanistic studies on this compound are limited in publicly available literature, this guide consolidates the existing information and draws parallels from closely related ganoderic acids to provide a foundational understanding for future research.

Introduction

Ganoderma lucidum has been a cornerstone of traditional medicine in Asia for centuries, valued for its diverse therapeutic properties. Modern phytochemical investigations have identified a plethora of bioactive compounds within this fungus, with triterpenoids, particularly ganoderic acids, being a major focus of scientific inquiry. These compounds are biosynthesized via the mevalonate/isoprenoid pathway and are recognized for their potential anti-inflammatory, antioxidant, and anti-cancer activities. This compound is one such triterpenoid, though it remains less characterized than other prominent ganoderic acids like Ganoderic Acid A. This guide aims to collate the available information on this compound and provide a framework for its further investigation.

Physicochemical Properties

PropertyValue
Molecular FormulaC30H46O4
Molecular Weight470.68 g/mol
IUPAC Name(2E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
CAS Number929248-72-6
AppearanceNot specified in available literature
SolubilityLikely soluble in organic solvents such as methanol, ethanol, and DMSO

Biological Activities and Quantitative Data

Direct quantitative data on the biological activities of this compound are scarce in the reviewed literature. However, studies on closely related compounds provide valuable insights into its potential efficacy.

CompoundBiological ActivityCell LineAssayResult
7-Oxo-ganoderic acid Z2Anti-tumorH460 (Human lung cancer)MTT AssayIC50: 43.1 µmol/L[1]

Note: The provided IC50 value is for 7-Oxo-ganoderic acid Z2, a closely related compound. Further studies are required to determine the specific activity of this compound.

Ganoderic acids, as a class, are known to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. It is plausible that this compound shares these properties.

Signaling Pathways

While the precise interactions of this compound with cellular signaling pathways have not been elucidated, the activities of other ganoderic acids suggest potential involvement in the following pathways:

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Many ganoderic acids have been shown to inhibit the activation of NF-κB. A proposed general mechanism is the inhibition of IκBα phosphorylation and degradation, which prevents the translocation of the p65/p50 NF-κB dimer to the nucleus.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation GAZ This compound (Proposed) GAZ->IKK Inhibits (Hypothesized) DNA DNA (κB sites) NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Ganoderic acids have been reported to modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Stimulus Extracellular Stimuli Stimulus->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Activates GAZ This compound (Proposed) GAZ->Raf Modulates (Hypothesized) Genes Gene Expression (Proliferation, etc.) TF->Genes

Caption: Putative modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols

Extraction and Isolation of Ganoderic Acids

This protocol provides a general framework for the extraction and purification of ganoderic acids from Ganoderma lucidum.

Extraction_Workflow start Dried & Powdered Ganoderma lucidum extraction Solvent Extraction (e.g., Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Column Chromatography (Silica Gel, Sephadex LH-20) crude_extract->chromatography fractions Fraction Collection chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure Ganoderic Acids hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for the extraction and isolation of ganoderic acids.

Methodology:

  • Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent, such as ethanol or methanol, typically using a Soxhlet apparatus or maceration.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform/methanol or hexane/ethyl acetate) to separate different fractions.

  • Purification: Fractions containing the desired ganoderic acids are further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

  • Structural Elucidation: The purity and structure of the isolated compounds are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., H460) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO and diluted in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (medium with the solvent) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Conclusion and Future Directions

This compound is a promising, yet understudied, bioactive compound from Ganoderma lucidum. While its specific biological activities and mechanisms of action are not well-defined, the existing knowledge on related ganoderic acids suggests its potential as an anti-inflammatory and anti-cancer agent. Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological evaluation.

  • Quantitative Biological Assays: Conducting a battery of in vitro assays to determine its IC50 values against a panel of cancer cell lines and its efficacy in relevant anti-inflammatory models.

  • Mechanistic Studies: Elucidating the specific molecular targets and its precise effects on key signaling pathways, such as NF-κB and MAPK.

  • In Vivo Studies: Evaluating the therapeutic potential of this compound in appropriate animal models of cancer and inflammatory diseases.

A more thorough investigation of this compound will contribute to a deeper understanding of the therapeutic potential of Ganoderma lucidum and may lead to the development of novel drug candidates.

References

Unveiling the Therapeutic Potential of 7-Oxo-ganoderic Acid Z: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of 7-Oxo-ganoderic acid Z, a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document summarizes the current understanding of its anti-inflammatory, antioxidant, and anti-cancer activities, drawing upon available data for the compound and its close structural analogs. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are presented to facilitate further research and drug development efforts.

Core Pharmacological Properties

This compound is a member of the ganoderic acid family, which is well-documented for a range of therapeutic effects. While specific quantitative data for this compound is limited in publicly available literature, the activities of closely related compounds and the general behavior of Ganoderma triterpenoids provide a strong indication of its potential. The primary pharmacological activities are centered around the modulation of key signaling pathways involved in inflammation and cancer.[1]

Quantitative Data

Direct quantitative pharmacological data for this compound remains to be fully elucidated in published studies. However, data for the structurally similar compound, 7-Oxo-ganoderic acid Z2, offers valuable insight into the potential potency of this class of molecules.

CompoundPharmacological ActivityCell LineAssayIC50 Value
7-Oxo-ganoderic acid Z2Anti-cancerH460 (Human lung cancer)MTT Assay43.1 µmol/L[2]

Mechanism of Action: Signaling Pathway Modulation

Current research indicates that the pharmacological effects of this compound and related ganoderic acids are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are critical regulators of the cellular response to inflammatory stimuli and are often dysregulated in chronic inflammatory diseases and cancer.

NF-κB Signaling Pathway

The NF-κB pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

Ganoderic acids have been shown to inhibit this pathway, and it is proposed that this compound acts similarly. The likely mechanism involves the inhibition of IKK, which in turn prevents the phosphorylation and degradation of IκBα. This keeps NF-κB in its inactive cytoplasmic state, thereby downregulating the expression of inflammatory mediators.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Stimulus->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_P p-IκBα Proteasome Proteasome IkBa_P->Proteasome Proteasome->IkBa_P Degradation 7_Oxo_GAZ 7-Oxo-ganoderic acid Z 7_Oxo_GAZ->IKK DNA κB Sites NFkB_n->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) DNA->Genes

Inhibitory Action of this compound on the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these kinases by various extracellular stimuli leads to the phosphorylation and activation of transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which in turn regulate the expression of genes involved in inflammation and cell proliferation.

Ganoderic acids have been observed to inhibit the phosphorylation of key MAPK members, including ERK, JNK, and p38. It is hypothesized that this compound interferes with the upstream kinases that activate these MAPKs, thereby preventing the downstream activation of transcription factors and the subsequent expression of target genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Growth Factors MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P TF Transcription Factors (e.g., AP-1) MAPK->TF Translocation & Activation 7_Oxo_GAZ 7-Oxo-ganoderic acid Z 7_Oxo_GAZ->MAPKKK DNA Promoter Regions TF->DNA Genes Gene Expression (Inflammation, Proliferation) DNA->Genes

Proposed Inhibitory Mechanism of this compound on the MAPK Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the pharmacological properties of this compound.

MTT Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of a compound on cultured cells and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well microtiter plates

  • Human cancer cell line (e.g., H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Anti-inflammatory Assay (Measurement of NO, TNF-α, and IL-6)

This protocol describes the measurement of key inflammatory mediators produced by macrophages upon stimulation with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6. The inhibitory effect of a compound on the production of these mediators can be quantified.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • LPS from E. coli

  • This compound stock solution (in DMSO)

  • Griess reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours. Include a vehicle control.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Nitric Oxide (NO) Measurement:

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • TNF-α and IL-6 Measurement:

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Determine the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • If a dose-response is observed, calculate the IC50 values.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol is for detecting the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Following protein separation by gel electrophoresis, proteins are transferred to a membrane and probed with antibodies specific to the target protein and its phosphorylated form.

Materials:

  • RAW 264.7 cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed and treat cells with this compound and/or LPS as described in the anti-inflammatory assay. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the pharmacological properties of this compound.

Experimental_Workflow Start Start Compound_Prep Prepare 7-Oxo-ganoderic acid Z stock solution Start->Compound_Prep Cell_Culture Culture relevant cell lines (e.g., H460, RAW 264.7) Start->Cell_Culture Cytotoxicity MTT Cytotoxicity Assay Compound_Prep->Cytotoxicity Anti_Inflam In Vitro Anti-inflammatory Assay (LPS stimulation) Compound_Prep->Anti_Inflam Cell_Culture->Cytotoxicity Cell_Culture->Anti_Inflam IC50_Calc Determine IC50 Cytotoxicity->IC50_Calc IC50_Calc->Anti_Inflam Use non-toxic concentrations Measure_Mediators Measure NO, TNF-α, IL-6 Anti_Inflam->Measure_Mediators Western_Blot Western Blot Analysis Anti_Inflam->Western_Blot Data_Analysis Data Analysis and Interpretation Measure_Mediators->Data_Analysis Analyze_Pathways Analyze phosphorylation of NF-κB and MAPK proteins Western_Blot->Analyze_Pathways Analyze_Pathways->Data_Analysis Conclusion Conclusion on Pharmacological Properties Data_Analysis->Conclusion

General Experimental Workflow for Pharmacological Evaluation.

Conclusion

This compound is a promising bioactive compound with potential anti-inflammatory and anti-cancer properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. While further research is required to establish specific quantitative data and detailed molecular interactions, the information presented in this guide provides a solid foundation for future investigations. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to further explore the therapeutic potential of this and other related natural products.

References

An In-depth Technical Guide to 7-Oxo-ganoderic acid Z

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 929248-72-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxo-ganoderic acid Z is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi.[1] As a member of the extensive family of ganoderic acids, this compound has garnered scientific interest for its diverse pharmacological activities. Triterpenoids from Ganoderma species are recognized for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and antioxidant effects.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, biological activities, and mechanisms of action, with detailed experimental protocols for its evaluation.

Chemical Properties

This compound is a highly oxygenated tetracyclic triterpenoid. Its core structure is based on the lanostane skeleton.

PropertyValueReference
CAS Number 929248-72-6[1]
Molecular Formula C₃₀H₄₆O₄[1]
Molecular Weight 470.70 g/mol [1]
IUPAC Name (E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid[2]
Class Triterpenoid[1][2]

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities, positioning it as a compound of interest for further pharmacological development.[1]

Anti-Tumor Activity

While specific data for this compound is limited, related compounds from Ganoderma show significant anti-proliferative effects. For instance, a structurally similar compound, 7-Oxo-ganoderic acid Z2, has demonstrated inhibitory activity against lung cancer cells.

CompoundCell LineAssayIC₅₀ (µM)Reference
7-Oxo-ganoderic acid Z2H460 (Human lung cancer)MTT43.1[3]
Anti-Mycobacterial Activity

This compound has been identified as a natural product with activity against Mycobacterium tuberculosis.[4] While specific Minimum Inhibitory Concentration (MIC) values for this particular compound are not detailed in the currently available literature, related lanostane triterpenoids from Ganoderma species have shown potent activity. For example, a semi-synthetic derivative of a natural anti-TB lanostane exhibited an MIC of 0.313 µg/mL against the virulent H37Rv strain.[5]

CompoundStrainAssayMIC (µg/mL)Reference
This compoundMycobacterium tuberculosisN/AData not available[4]
Lanostane Triterpenoid Derivative (GA003)M. tuberculosis H37RvMABA0.313[5]
Lanostane Triterpenoid Derivative (GA003)M. tuberculosis XDR StrainsMABA0.313 - 1.25[5]
Anti-Inflammatory and Antioxidant Activities

This compound is known to modulate inflammatory pathways and exhibit antioxidant properties.[1] The mechanism is believed to involve the inhibition of key signaling molecules like NF-κB and the MAPK pathways.[1] Specific EC₅₀ or IC₅₀ values for these activities are not yet published.

Signaling Pathways and Mechanism of Action

This compound is reported to exert its biological effects by modulating key cellular signaling pathways that are central to inflammation and cell proliferation, namely the NF-κB and MAPK pathways.[1]

Inhibition of NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Ganoderic acids typically inhibit this pathway, preventing NF-κB activation.[6][7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Compound 7-Oxo-ganoderic acid Z Compound->IKK Inhibits DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Activates

Inhibition of the NF-κB Signaling Pathway.
Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes like proliferation, differentiation, and stress response. It typically consists of three main kinase tiers: ERK, JNK, and p38. Aberrant activation of these pathways is common in cancer and inflammatory conditions. This compound is thought to interfere with the phosphorylation cascade within the MAPK pathway, leading to a reduction in the inflammatory and proliferative responses.[1]

MAPK_Pathway cluster_ERK ERK Pathway cluster_JNK JNK Pathway cluster_p38 p38 Pathway Compound 7-Oxo-ganoderic acid Z ERK_KK MEK1/2 Compound->ERK_KK Inhibits Phosphorylation JNK_KK MKK4/7 Compound->JNK_KK Inhibits Phosphorylation p38_KK MKK3/6 Compound->p38_KK Inhibits Phosphorylation Stimulus Extracellular Stimuli (e.g., Growth Factors, Stress) ERK_KKK Raf Stimulus->ERK_KKK JNK_KKK ASK1/MEKK Stimulus->JNK_KKK p38_KKK TAK1/MLK Stimulus->p38_KKK ERK_KKK->ERK_KK ERK_K ERK1/2 ERK_KK->ERK_K Response Cellular Responses (Inflammation, Proliferation) ERK_K->Response JNK_KKK->JNK_KK JNK_K JNK JNK_KK->JNK_K JNK_K->Response p38_KKK->p38_KK p38_K p38 p38_KK->p38_K p38_K->Response

General Modulation of MAPK Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities of this compound.

General Experimental Workflow

A typical workflow for evaluating the bioactivity of a natural product like this compound involves a series of steps from initial screening to mechanistic studies.

Workflow A Compound Acquisition (Isolation or Synthesis) B Purity & Structural Analysis (HPLC, NMR, MS) A->B C In Vitro Bioactivity Screening (e.g., MTT, DPPH, Anti-TB) B->C D Dose-Response & IC₅₀/EC₅₀/MIC Determination C->D E Mechanism of Action Studies (e.g., Western Blot, ELISA) D->E F Signaling Pathway Analysis (NF-κB, MAPK) E->F G Data Analysis & Interpretation F->G

General workflow for bioactive compound evaluation.
Anti-Tumor Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.

  • Cell Culture: Culture human cancer cells (e.g., H460) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.

Anti-Mycobacterial Activity: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is commonly used to determine the MIC of compounds against M. tuberculosis.

  • Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50.

  • Plate Preparation: Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a drug-free control and a sterile control.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of the compound on NO production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.

  • Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Mix it with 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

  • Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of the compound.

  • Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the compound at various concentrations to the wells.

  • DPPH Addition: Add 100 µL of the DPPH solution to each well. Include a control with methanol instead of the sample. Ascorbic acid can be used as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100. Determine the EC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Conclusion

This compound, a triterpenoid from Ganoderma lucidum, demonstrates a range of promising biological activities, including anti-tumor, anti-mycobacterial, anti-inflammatory, and antioxidant effects. Its mechanism of action appears to be linked to the modulation of fundamental cellular signaling pathways such as NF-κB and MAPK. While quantitative data for this specific compound is still emerging, the information available for closely related ganoderic acids underscores its potential as a lead compound for drug discovery. Further in-depth studies are warranted to fully elucidate its therapeutic potential, establish precise efficacy and safety profiles, and explore its utility in preclinical models of human diseases.

References

Methodological & Application

Application Note: Quantitative Analysis of 7-Oxo-ganoderic acid Z in Ganoderma lucidum using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of 7-Oxo-ganoderic acid Z, a bioactive triterpenoid found in the medicinal mushroom Ganoderma lucidum. This method is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of Ganoderma lucidum extracts and derived products. The protocol herein provides detailed procedures for sample preparation, chromatographic conditions, and method validation parameters, ensuring accurate and reproducible results.

Introduction

Ganoderma lucidum, commonly known as Reishi or Lingzhi, has a long history of use in traditional medicine, particularly in Asia. Its therapeutic effects are attributed to a rich diversity of secondary metabolites, among which the triterpenoids, specifically ganoderic acids, are of significant interest. These compounds have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.

This compound is a specific lanostanoid triterpene isolated from Ganoderma lucidum. It is of particular interest to researchers for its potential therapeutic applications. Accurate quantification of this and other ganoderic acids is crucial for the standardization of raw materials, quality control of finished products, and for furthering research into their pharmacological mechanisms. This document provides a detailed HPLC method for the reliable quantification of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from Ganoderma lucidum samples.

HPLC Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Ganoderma lucidum Sample (Fruiting Body or Mycelia) grinding Grinding to Fine Powder sample->grinding extraction Ultrasonic Extraction with Methanol/Ethanol grinding->extraction filtration Filtration (0.45 µm syringe filter) extraction->filtration hplc_injection Injection into HPLC System filtration->hplc_injection separation C18 Reversed-Phase Column Separation detection UV Detection (e.g., 252 nm) peak_integration Peak Identification and Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

Experimental Protocols

Sample Preparation
  • Grinding: Dry the fruiting bodies or mycelia of Ganoderma lucidum at 60°C to a constant weight and grind into a fine powder (80-100 mesh).

  • Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 50 mL of methanol and perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Filtration: After extraction, filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Conditions
  • Instrument: Agilent 1260 Infinity HPLC system or equivalent.[1][2]

  • Column: Zorbax SB-C18 column (4.6 x 250 mm, 5 µm).[2]

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Acetic Acid in Water[1][2]

  • Gradient Elution:

    Time (min) % A % B
    0 20 80
    20 40 60
    40 60 40
    50 80 20
    55 20 80

    | 60 | 20 | 80 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 252 nm.[3]

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol to prepare a stock solution of 1.0 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1.0 to 100 µg/mL.

Method Validation Data

While specific validation data for this compound is not widely published, the following tables present representative validation parameters for other ganoderic acids, which are expected to be similar for this compound under the described conditions.

Table 1: Linearity, LOD, and LOQ of Representative Ganoderic Acids
AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Ganoderic Acid A0.5 - 100> 0.9990.150.5
Ganoderic Acid B0.5 - 100> 0.9990.120.4
Ganoderic Acid C21.0 - 120> 0.9990.200.6
Ganoderic Acid D1.0 - 120> 0.9990.180.55

Data presented are representative values based on published methods for similar compounds.

Table 2: Precision and Accuracy of Representative Ganoderic Acids
AnalyteIntra-day Precision (RSD, %)Inter-day Precision (RSD, %)Accuracy (Recovery, %)
Ganoderic Acid A< 2.0< 3.098.5 - 102.1
Ganoderic Acid B< 2.0< 3.097.9 - 101.5
Ganoderic Acid C2< 2.5< 3.598.2 - 102.5
Ganoderic Acid D< 2.5< 3.597.5 - 101.8

Data presented are representative values based on published methods for similar compounds.[3][4]

Signaling Pathway Context

While this application note focuses on the analytical methodology, it is important to note the biological context of this compound. Triterpenoids from Ganoderma lucidum are known to modulate various signaling pathways. The diagram below provides a simplified overview of potential pathways influenced by these compounds, highlighting their relevance in drug discovery.

Signaling Pathway of Ganoderic Acids cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis cluster_cell_cycle Cell Cycle Control GA Ganoderic Acids (e.g., this compound) NFkB NF-κB Pathway GA->NFkB Inhibition MAPK MAPK Pathway GA->MAPK Modulation Caspases Caspase Activation GA->Caspases Induction Bcl2 Bcl-2 Family Regulation GA->Bcl2 Modulation Cyclins Cyclin/CDK Regulation GA->Cyclins Inhibition

Caption: Simplified signaling pathways potentially modulated by ganoderic acids.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in Ganoderma lucidum. The protocol is straightforward and utilizes standard analytical instrumentation. This method can be readily implemented in quality control laboratories and research settings to ensure the consistency and potency of Ganoderma-based products and to facilitate further pharmacological investigations.

References

Application Notes & Protocols: UPLC-MS/MS Analysis of 7-Oxo-ganoderic acid Z

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxo-ganoderic acid Z is a bioactive triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum, commonly known as Reishi or Lingzhi.[1][2] This compound, with the chemical formula C₃₀H₄₆O₄ and a molecular weight of 470.70 g/mol , has garnered significant interest within the scientific community due to its potential pharmacological activities.[1][2] Research suggests that this compound, along with other ganoderic acids, contributes to the therapeutic effects of Ganoderma lucidum, which include the modulation of inflammatory pathways and potential anti-tumor properties.[1][3] Specifically, ganoderic acids have been shown to interact with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the quantification of this compound in various matrices, including raw fungal material, extracts, and biological samples.[4] This document provides detailed application notes and protocols for the analysis of this compound.

Quantitative Data Summary

The following tables summarize typical parameters for the UPLC-MS/MS analysis of ganoderic acids, which can be adapted and optimized for this compound.

Table 1: UPLC-MS/MS Method Parameters (Illustrative)

ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 2 - 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 - 4.5 kV
Source Temp. 120 - 150 °C
Desolvation Temp. 350 - 550 °C
Desolvation Gas Nitrogen
Collision Gas Argon

Table 2: Illustrative Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.0595
15.0595
15.1955
20.0955

Table 3: Predicted MS/MS Transitions for this compound

Based on its structure and common fragmentation patterns of similar triterpenoids, the following Multiple Reaction Monitoring (MRM) transitions can be used as a starting point for method development. The precursor ion in negative mode would be [M-H]⁻ at m/z 469.3.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
469.3Fragment 120-30
469.3Fragment 230-40

Note: The optimal product ions and collision energies must be determined experimentally by infusing a standard solution of this compound.

Experimental Protocols

Sample Preparation: Extraction from Ganoderma lucidum

This protocol outlines a general procedure for the extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.

Materials:

  • Dried and powdered Ganoderma lucidum fruiting bodies

  • Ethanol (95%) or Methanol

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Methanol (LC-MS grade)

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weigh 1.0 g of the powdered Ganoderma lucidum into a 50 mL conical tube.

  • Add 20 mL of 95% ethanol to the tube.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-5) two more times with fresh solvent.

  • Combine all the supernatants.

  • Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at 40 °C until a dry residue is obtained.

  • Reconstitute the dried extract in 5 mL of LC-MS grade methanol.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Analysis Protocol

This protocol describes the instrumental analysis of the prepared extract.

Procedure:

  • Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.

  • Prepare a standard curve by serially diluting a stock solution of this compound in methanol to achieve a range of concentrations (e.g., 1 ng/mL to 1000 ng/mL).

  • Inject the standards, followed by the prepared samples and quality control (QC) samples.

  • Acquire data using the MRM mode with the optimized transitions for this compound.

  • Process the data using the instrument's software to generate a calibration curve and quantify the amount of this compound in the samples.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Powdered Ganoderma lucidum extraction Ultrasonic Extraction (Ethanol) start->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration uplc UPLC Separation (C18 Column) filtration->uplc msms MS/MS Detection (MRM Mode) uplc->msms data Data Acquisition & Processing msms->data quantification Quantification data->quantification

Caption: UPLC-MS/MS Experimental Workflow for this compound.

Signaling Pathway Diagrams

Ganoderic acids have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. While the precise interactions of this compound are still under investigation, the following diagrams illustrate the generally accepted mechanisms of inhibition by ganoderic acids.

nfkb_pathway cluster_nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB gene Pro-inflammatory Gene Expression nfkb_nuc->gene Transcription cytokines Cytokines, iNOS, COX-2 gene->cytokines ganoderic_acid This compound ganoderic_acid->ikk Inhibition ikb_nfkb IκBα-NF-κB (Inactive) ikb_nfkb->ikb Degradation ikb_nfkb->nfkb Release

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

mapk_pathway stimulus Stress Stimuli receptor Receptor stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek jnk JNK raf->jnk p38 p38 raf->p38 erk ERK mek->erk transcription_factors Transcription Factors (e.g., AP-1, c-Jun) erk->transcription_factors jnk->transcription_factors p38->transcription_factors response Inflammatory Response transcription_factors->response ganoderic_acid This compound ganoderic_acid->raf Inhibition ganoderic_acid->mek Inhibition

Caption: Inhibition of the MAPK Signaling Pathway by this compound.

References

Application Notes and Protocols for the Ethanol Extraction of 7-Oxo-ganoderic acid Z from Ganoderma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the extraction of 7-Oxo-ganoderic acid Z, a bioactive triterpenoid, from the medicinal mushroom Ganoderma lucidum. The methodologies described are based on established ethanol extraction techniques for ganoderic acids.

Introduction

This compound is a triterpenoid compound isolated from Ganoderma lucidum, a mushroom renowned in traditional medicine.[1][2][3] This compound, along with other ganoderic acids, is of significant interest to researchers due to its potential pharmacological activities, including the modulation of inflammatory and oxidative stress pathways.[1] Specifically, this compound has been noted to interact with key signaling pathways such as NF-κB and MAPK.[1] The initial and critical step in studying these compounds is their efficient extraction and purification from the fungal material. Ethanol-based extraction is a widely used method for obtaining triterpenoids from Ganoderma.[2][4][5]

Data on Ethanol Extraction of Ganoderic Acids

The following table summarizes quantitative data from various studies on the ethanol extraction of ganoderic acids from Ganoderma lucidum. It is important to note that these parameters are not exclusively for this compound but provide a valuable reference for optimizing its extraction.

ParameterValueGanoderic Acid StudiedSource
Ethanol Concentration 95% (v/v)General Ganoderic Acids[2][4]
80 wt%Ganoderic Acid A[6]
100%Ganoderic Acid H[7]
74%Total Triterpenoids[8]
25%General Ganoderic Acids[9]
Extraction Temperature 80°CGeneral Ganoderic Acids[2]
60.22°CGanoderic Acid H[7]
60°CGeneral Ganoderic Acids[4]
Room TemperatureGeneral Ganoderic Acids[9]
Extraction Duration 6.00 hoursGanoderic Acid H[7]
2 hoursGeneral Ganoderic Acids[4]
10 hoursGeneral Ganoderic Acids[9]
69 minutes (Ultrasound-assisted)Total Triterpenoids[8]
Solid-to-Liquid Ratio 1:20 (g/mL)General Ganoderic Acids[4]
1:1.5 ( kg/L )General Ganoderic Acids[2]
1:32 (g/mL)Ganoderic Acid Σ[10]
61 mL/gTotal Triterpenoids[8]
Yield (Example) 2.09 mg/g powder (Ganoderic Acid H)Ganoderic Acid H[7]
35% (Total yield of Ganoderic Acid A)Ganoderic Acid A[6]

Experimental Protocols

The following is a generalized, multi-step protocol for the ethanol extraction and subsequent purification of this compound from Ganoderma lucidum fruiting bodies.

Part 1: Ethanol Extraction

  • Preparation of Ganoderma Material:

    • Obtain dried fruiting bodies of Ganoderma lucidum.

    • Grind the fruiting bodies into a fine powder using a pulverizer.

    • Pass the powder through a 60-mesh sieve to ensure uniformity.[4]

  • Solvent Extraction:

    • Soak the Ganoderma powder in 95% ethanol at a solid-to-liquid ratio of 1:20 (w/v).[4]

    • Heat the mixture to 60°C and maintain for 2 hours with continuous stirring.[4]

    • Alternatively, for a more exhaustive extraction, perform the extraction at 80°C and repeat the process three times.[2]

  • Filtration and Concentration:

    • After extraction, filter the mixture through an 8-layer gauze to remove the solid residue.[4]

    • Centrifuge the supernatant at 5000 x g for 20 minutes at 4°C to remove finer particles.[4]

    • Concentrate the resulting supernatant under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

Part 2: Purification of this compound

The crude extract contains a mixture of various compounds. Further purification is necessary to isolate this compound.

  • Silica Gel Column Chromatography:

    • Apply the crude extract onto a silica gel column.[2]

    • Elute the column with a gradient of chloroform and acetone.[2]

    • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing triterpenoids.

  • Reversed-Phase C-18 Column Chromatography:

    • Further purify the triterpenoid-rich fractions on a reversed-phase C-18 column.[2]

    • Use a water/methanol gradient system for elution.[2]

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, employ preparative HPLC.[2]

    • The identity and purity of this compound in the final fractions should be confirmed by analytical techniques such as NMR and MS.[2]

Visualizations

Below are diagrams illustrating the experimental workflow and a relevant biological pathway.

Ganoderma_Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Dried Ganoderma Fruiting Bodies grind Grinding and Sieving start->grind powder Ganoderma Powder grind->powder ethanol_extraction Ethanol Soaking (e.g., 95% EtOH, 60°C, 2h) powder->ethanol_extraction filtration Filtration & Centrifugation ethanol_extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel c18_column Reversed-Phase C-18 Chromatography silica_gel->c18_column hplc Preparative HPLC c18_column->hplc final_product Pure this compound hplc->final_product analysis NMR & MS Analysis final_product->analysis Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway GA This compound MAPK MAPK GA->MAPK Inhibition NFkB NF-κB GA->NFkB Inhibition Inflammation_OxidativeStress_MAPK Inflammation & Oxidative Stress MAPK->Inflammation_OxidativeStress_MAPK Inflammation_OxidativeStress_NFkB Inflammation & Oxidative Stress NFkB->Inflammation_OxidativeStress_NFkB

References

Application Notes and Protocols for the Purification of 7-Oxo-ganoderic acid Z from Fungal Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 7-Oxo-ganoderic acid Z, a bioactive triterpenoid, from fungal extracts, primarily from Ganoderma species. The methodologies outlined herein are compiled from established scientific literature and are intended to guide researchers in the isolation and purification of this compound for further study and development.

Introduction

This compound is a lanostane-type triterpenoid found in medicinal mushrooms of the Ganoderma genus, such as Ganoderma lucidum. This compound has garnered significant interest within the scientific community due to its potential pharmacological activities. As a bioactive molecule, obtaining high-purity this compound is crucial for accurate in vitro and in vivo studies, as well as for potential therapeutic applications. This protocol details a multi-step purification process involving extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC).

Data Presentation

The purification of this compound is a multi-step process. The following table provides representative quantitative data for the purification of triterpenoids from Ganoderma species, illustrating the expected yield and purity at each stage of the process. Actual results may vary depending on the starting material and experimental conditions.

Purification StepStarting Material (Dry Weight)Fraction Weight (g)Triterpenoid Content (%)Purity of this compound (%)Yield of this compound (mg)
Crude Ethanol Extract 1 kg50~5-10<1-
Silica Gel Chromatography 50 g5~40-60~5-15-
Reversed-Phase C18 Chromatography 5 g0.5~70-85~50-70-
Preparative HPLC 0.5 g0.02>95>9820

Experimental Protocols

Preparation of Fungal Material

The fruiting bodies of Ganoderma lucidum should be dried in an oven at a temperature no higher than 60°C to preserve the integrity of the bioactive compounds. Once thoroughly dried, the fungal material should be ground into a fine powder (approximately 40-80 mesh) to increase the surface area for efficient extraction.

Extraction of Triterpenoids

This protocol utilizes an optimized ethanol extraction method to obtain the crude triterpenoid extract.

  • Materials:

    • Dried and powdered Ganoderma lucidum

    • 95% Ethanol

    • Large glass flasks or beakers

    • Shaking incubator or magnetic stirrer

    • Centrifuge

    • Rotary evaporator

  • Procedure:

    • Weigh 1 kg of the dried fungal powder and place it into a large flask.

    • Add 10 L of 95% ethanol to the powder (solid-to-liquid ratio of 1:10 w/v).

    • Macerate the mixture at room temperature for 24 hours with constant agitation using a shaking incubator or magnetic stirrer.

    • After 24 hours, separate the ethanol extract from the solid residue by centrifugation at 4000 rpm for 15 minutes, followed by decantation.

    • Repeat the extraction process on the fungal residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

    • Combine all the ethanol extracts.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Silica Gel Column Chromatography

The crude extract is subjected to silica gel column chromatography for initial fractionation and removal of highly polar and non-polar impurities.

  • Materials:

    • Crude ethanol extract

    • Silica gel (100-200 mesh)

    • Glass chromatography column

    • Solvents: Chloroform and Methanol (HPLC grade)

    • Fraction collector or collection tubes

  • Procedure:

    • Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.

    • Dissolve the crude extract in a minimal amount of chloroform and load it onto the top of the packed column.

    • Elute the column with a stepwise gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, and 50:50 v/v).

    • Collect fractions of a consistent volume (e.g., 250 mL).

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing triterpenoids.

    • Pool the fractions that show the presence of this compound and other similar triterpenoids.

    • Evaporate the solvent from the pooled fractions to obtain a triterpenoid-enriched fraction.

Reversed-Phase C18 Column Chromatography

Further purification of the triterpenoid-enriched fraction is achieved using reversed-phase C18 column chromatography.

  • Materials:

    • Triterpenoid-enriched fraction from silica gel chromatography

    • Reversed-phase C18 silica gel

    • Glass chromatography column

    • Solvents: Methanol and Water (HPLC grade)

    • Fraction collector or collection tubes

  • Procedure:

    • Pack the C18 silica gel into a chromatography column.

    • Dissolve the triterpenoid-enriched fraction in a small volume of methanol and load it onto the column.

    • Elute the column with a stepwise gradient of methanol and water. Start with a lower concentration of methanol (e.g., 50%) and gradually increase the methanol concentration (e.g., 60%, 70%, 80%, 90%, and 100%).

    • Collect fractions and monitor them by HPLC to identify those containing this compound.

    • Pool the fractions containing the target compound and evaporate the solvent.

Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step to obtain high-purity this compound is preparative HPLC.

  • Materials:

    • Partially purified fraction from C18 chromatography

    • Preparative HPLC system with a UV detector

    • Preparative C18 HPLC column (e.g., 250 x 20 mm, 5 µm)

    • Solvents: Acetonitrile and Water with 0.1% Formic Acid (HPLC grade)

  • Procedure:

    • Dissolve the partially purified fraction in the mobile phase.

    • Set up the preparative HPLC system with a suitable mobile phase gradient. A typical gradient could be from 40% to 70% acetonitrile in water (both containing 0.1% formic acid) over 40 minutes.

    • Inject the sample onto the column.

    • Monitor the elution profile at a wavelength of 252 nm.

    • Collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical HPLC system and a reference standard if available.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

    • Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Purification_Workflow Start Dried Ganoderma Powder Extraction Ethanol Extraction Start->Extraction CrudeExtract Crude Triterpenoid Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel EnrichedFraction Triterpenoid-Enriched Fraction SilicaGel->EnrichedFraction C18Column Reversed-Phase C18 Chromatography EnrichedFraction->C18Column PartiallyPurified Partially Purified Fraction C18Column->PartiallyPurified PrepHPLC Preparative HPLC PartiallyPurified->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Analysis (HPLC, MS, NMR) PureCompound->Analysis Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nuclear Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK Stimuli->MAPKKK IKK IKK Complex Stimuli->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Transcription Gene Transcription (Inflammatory Mediators) MAPK->Transcription IkB IκB IKK->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65->Transcription translocates to nucleus OxoGAZ This compound OxoGAZ->MAPK Inhibition OxoGAZ->IKK Inhibition

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 7-Oxo-ganoderic acid Z

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro anti-inflammatory assays of 7-Oxo-ganoderic acid Z. The methodologies are based on established protocols for similar compounds, such as other ganoderic acids, and are intended to guide researchers in the preliminary assessment of this compound's anti-inflammatory potential.

Introduction

This compound is a triterpenoid compound that can be isolated from Ganoderma lucidum, a mushroom with a long history of use in traditional medicine. Various ganoderic acids have demonstrated a range of pharmacological activities, including anti-inflammatory effects.[1][2] The primary mechanism often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.[3][4] This document outlines the protocols to investigate the anti-inflammatory properties of this compound in a well-established in vitro model using lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation

The following table summarizes hypothetical quantitative data for the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages. This data is illustrative and serves as an example of expected outcomes from the described protocols.

Concentration (µM)Cell Viability (%)Nitric Oxide (NO) Production (% of LPS control)TNF-α Secretion (% of LPS control)IL-6 Secretion (% of LPS control)
0 (Control) 100 ± 55 ± 24 ± 16 ± 2
0 (LPS only) 98 ± 4100100100
1 99 ± 585 ± 688 ± 590 ± 4
5 97 ± 365 ± 570 ± 472 ± 6
10 96 ± 445 ± 450 ± 355 ± 5
25 95 ± 525 ± 330 ± 435 ± 3
50 80 ± 615 ± 220 ± 222 ± 3

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.[5]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth. Detach cells using a cell scraper.

Cytotoxicity Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[6]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells.

Measurement of Nitric Oxide (NO) Production

LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator.

  • Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^4 cells/mL and allow them to adhere for 12 hours.[7]

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 18-24 hours.[7]

  • Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Calculate the NO concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

This compound's effect on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Treatment: Follow the same seeding, pre-treatment, and stimulation protocol as for the NO production assay.

  • Supernatant Collection: After the 18-24 hour incubation period, collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

To elucidate the mechanism of action, the effect of this compound on the NF-κB and MAPK signaling pathways can be investigated by Western blotting.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK, and a loading control like β-actin or GAPDH).

  • Detection: Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_assays Assays cluster_treatment Treatment cluster_analysis Analysis C1 RAW 264.7 Cell Culture C2 Cell Seeding in Plates C1->C2 A1 Cytotoxicity Assay (MTT) C2->A1 T1 Pre-treatment with This compound C2->T1 A2 Anti-inflammatory Assays T2 LPS Stimulation T1->T2 AN1 NO Measurement (Griess Assay) T2->AN1 AN2 Cytokine Quantification (ELISA) T2->AN2 AN3 Western Blotting (NF-κB & MAPK Pathways) T2->AN3

Caption: Experimental workflow for in vitro anti-inflammatory assays.

NF_kappa_B_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_n NF-κB GAZ 7-Oxo-ganoderic acid Z GAZ->IKK Inhibits DNA DNA NFkB_n->DNA Binds DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MAPKKs MKKs TAK1->MAPKKs ERK ERK MAPKKs->ERK JNK JNK MAPKKs->JNK p38 p38 MAPKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes GAZ 7-Oxo-ganoderic acid Z GAZ->TAK1 Inhibits

Caption: Modulation of the MAPK signaling pathway.

References

Application Notes and Protocols for 7-Oxo-ganoderic acid Z Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of cell cultures for treatment with 7-Oxo-ganoderic acid Z, a bioactive triterpenoid derived from the mushroom Ganoderma lucidum. This compound and its derivatives have garnered significant interest for their potential anti-cancer and anti-inflammatory properties. The methodologies outlined below are essential for investigating the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Introduction

This compound belongs to the family of ganoderic acids, which are known to modulate various cellular processes, including cell proliferation, apoptosis, and inflammation. Research suggests that the anti-cancer effects of ganoderic acids are mediated through the regulation of key signaling pathways such as NF-κB and MAPK.[1] These pathways are crucial in maintaining cellular homeostasis, and their dysregulation is often associated with cancer development and progression. The protocols provided herein describe methods to assess cell viability and to elucidate the molecular mechanisms of this compound-induced apoptosis.

Data Presentation

The following tables summarize the cytotoxic effects of 7-Oxo-ganoderic acid Z2 and the closely related Ganoderic Acid A (GA-A) on various cancer cell lines. This data can serve as a reference for determining appropriate concentration ranges for your experiments.

Table 1: Cytotoxicity of 7-Oxo-ganoderic acid Z2 and Ganoderic Acid A (GA-A) in Cancer Cell Lines

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)
7-Oxo-ganoderic acid Z2H460Lung CancerNot Specified43.1[2]
Ganoderic Acid AHepG2Hepatocellular Carcinoma24187.6[3]
48203.5[3]
Ganoderic Acid ASMMC7721Hepatocellular Carcinoma24158.9[3]
48139.4[3]
Ganoderic Acid ANALM-6Acute Lymphoblastic Leukemia48~297 (140 µg/mL)[4]
Ganoderic Acid THeLaCervical Cancer2413[5]

Table 2: Effects of Ganoderic Acid A on Apoptosis-Related Protein Expression in HepG2 and SMMC7721 Cells (48h treatment)

Cell LineTreatmentCyclin D1 Expressionp21 ExpressionCleaved Caspase-3 Expression
HepG2ControlBaselineBaselineBaseline
100 µmol/l GA-ADecreased[3]Increased[3]Increased[3]
SMMC7721ControlBaselineBaselineBaseline
75 µmol/l GA-ADecreased[3]Increased[3]Increased[3]

Experimental Protocols

Protocol 1: Cell Culture Preparation and Maintenance
  • Cell Line Selection and Culture:

    • Select a cancer cell line appropriate for your research focus (e.g., HepG2 for liver cancer, A549 for lung cancer).

    • Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells upon reaching 80-90% confluency. For adherent cells, use trypsin-EDTA to detach them.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

    • Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.

    • The final concentration of DMSO in the cell culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.[6]

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound from the stock solution in fresh culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest drug concentration.

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.[7]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Apoptosis Analysis by Western Blotting

This protocol is used to investigate the effect of this compound on the expression of key apoptosis-related proteins.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 value for a specific duration (e.g., 24 or 48 hours).

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing a protease inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

    • Determine the protein concentration using a BCA protein assay kit.

  • Western Blotting Procedure:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE on a gel of appropriate acrylamide percentage.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the expression of the target proteins to the loading control.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Culture Preparation cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Analysis cell_culture 1. Cell Culture & Maintenance stock_solution 2. Prepare 7-Oxo-GAZ Stock seed_96well 3. Seed Cells (96-well) stock_solution->seed_96well treat_96well 4. Treat with 7-Oxo-GAZ seed_96well->treat_96well mtt_assay 5. Perform MTT Assay treat_96well->mtt_assay ic50 6. Determine IC50 mtt_assay->ic50 seed_6well 7. Seed Cells (6-well) ic50->seed_6well treat_6well 8. Treat with 7-Oxo-GAZ seed_6well->treat_6well protein_extraction 9. Protein Extraction treat_6well->protein_extraction western_blot 10. Western Blotting protein_extraction->western_blot analyze_proteins 11. Analyze Apoptosis Proteins western_blot->analyze_proteins

Caption: Experimental workflow for this compound treatment.

nf_kb_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm GAZ This compound IKK IKK Complex GAZ->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Pro-inflammatory & Anti-apoptotic Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway MAPK Signaling Pathway cluster_mapk MAPK Cascades GAZ This compound ERK ERK GAZ->ERK Modulation JNK JNK GAZ->JNK Modulation p38 p38 GAZ->p38 Modulation AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 JNK->AP1 Apoptosis Apoptosis p38->Apoptosis AP1->Apoptosis

Caption: Modulation of the MAPK signaling pathway by this compound.

References

Formulating 7-Oxo-ganoderic acid Z for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Oxo-ganoderic acid Z is a bioactive triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[1] Like many other ganoderic acids, this compound is a lipophilic molecule with poor aqueous solubility, which presents a significant challenge for its formulation and subsequent in vivo evaluation.[2][3] Inadequate formulation can lead to poor bioavailability, limiting the compound's therapeutic efficacy and producing unreliable experimental results.

These application notes provide detailed protocols for formulating this compound for in vivo studies, focusing on common and effective strategies to enhance its solubility and bioavailability. The protocols are designed to be adaptable to various research needs and animal models.

Data Presentation: Physicochemical Properties and Dosing

A clear understanding of the physicochemical properties of this compound and the typical dosage ranges for related compounds is crucial for formulation development.

PropertyValueSource
Molecular Formula C30H46O4[1][4]
Molecular Weight 470.70 g/mol [1][4]
Solubility Soluble in DMSO, acetone, chloroform, dichloromethane, ethyl acetate.[3]
Aqueous Solubility PoorInferred from lipophilic structure and solubility in organic solvents.
Typical In Vivo Dosage Range (Ganoderic Acids) 5 - 75 mg/kg[5][6][7][8]

Experimental Protocols

The following protocols describe two common methods for formulating poorly water-soluble compounds like this compound for oral administration in animal models.

Protocol 1: Oral Suspension Formulation

This is a straightforward and widely used method for administering poorly soluble compounds in preclinical studies. The use of a suspending agent and a surfactant is critical to ensure a uniform and stable suspension.

Materials:

  • This compound

  • Tween 80

  • Carboxymethyl cellulose sodium (CMC-Na) or other suitable suspending agent

  • Sterile saline (0.9% NaCl) or purified water

  • Mortar and pestle (or homogenizer)

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

  • Analytical balance

Procedure:

  • Preparation of the Vehicle:

    • Prepare a 0.5% (w/v) solution of CMC-Na in sterile saline. For example, to prepare 100 mL of vehicle, dissolve 0.5 g of CMC-Na in 100 mL of sterile saline.

    • Add Tween 80 to the CMC-Na solution to a final concentration of 0.1-0.5% (v/v). For example, add 0.1-0.5 mL of Tween 80 to 100 mL of the CMC-Na solution.

    • Stir the mixture thoroughly until the CMC-Na is fully dissolved and the solution is clear. This is your suspension vehicle.

  • Preparation of the this compound Suspension:

    • Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.

    • Triturate the weighed this compound powder in a mortar with a small amount of the prepared vehicle to form a smooth paste. This step is crucial to prevent clumping.

    • Gradually add the remaining vehicle to the paste while continuously stirring or triturating to ensure a uniform suspension.

    • Transfer the suspension to a beaker and stir continuously with a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.

Example Dosing Calculation:

  • Desired Dose: 20 mg/kg

  • Animal Weight: 25 g (0.025 kg)

  • Dose per Animal: 20 mg/kg * 0.025 kg = 0.5 mg

  • Dosing Volume: 0.2 mL

  • Required Concentration: 0.5 mg / 0.2 mL = 2.5 mg/mL

Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[9][10][11] This can significantly enhance the solubility and bioavailability of lipophilic drugs.[9][10]

Materials:

  • This compound

  • Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL, Tween 80)

  • Co-solvent/Co-surfactant (e.g., Transcutol® HP, PEG 300)

  • Vortex mixer

  • Glass vials

Procedure:

  • Excipient Screening (Optional but Recommended):

    • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

    • Add an excess amount of the compound to a known volume of the excipient, vortex for 2 minutes, and then shake at room temperature for 48 hours.

    • Centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC).

  • Preparation of the SEDDS Formulation:

    • Based on the solubility data and literature, select a ratio of oil, surfactant, and co-solvent. A common starting point is a ratio in the range of 30-40% oil, 30-50% surfactant, and 10-30% co-solvent.

    • Accurately weigh and mix the oil, surfactant, and co-solvent in a glass vial.

    • Vortex the mixture until a clear, homogenous solution is formed. This is the SEDDS vehicle.

    • Dissolve the required amount of this compound in the SEDDS vehicle. Gentle warming (e.g., 37°C) may be used to facilitate dissolution.[3] Vortex until the compound is completely dissolved.

Example SEDDS Formulation:

ComponentPercentage (w/w)
Labrafil® M 1944 CS (Oil)30%
Cremophor® EL (Surfactant)50%
Transcutol® HP (Co-solvent)20%

In Vivo Administration:

For oral gavage, the prepared SEDDS formulation containing this compound can be directly administered. Alternatively, it can be pre-diluted with a small amount of water immediately before administration.

Mandatory Visualizations

Signaling Pathway Diagrams

Ganoderic acids have been reported to modulate several key signaling pathways involved in inflammation and cancer.[1] The following diagrams illustrate two of these pathways, the NF-κB and JAK2-STAT3 pathways, which are potential targets of this compound.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R TRADD TRADD TNFR->TRADD IKK IKK Complex IL1R->IKK TRAF2 TRAF2 TRADD->TRAF2 TRAF2->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκBα degradation GAZ 7-Oxo-ganoderic acid Z GAZ->IKK Inhibits DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: NF-κB Signaling Pathway Inhibition.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates JAK2->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocation GAZ 7-Oxo-ganoderic acid Z GAZ->JAK2 Inhibits DNA DNA STAT3_dimer_n->DNA Genes Target Gene Expression (Proliferation, Survival) DNA->Genes

Caption: JAK2-STAT3 Signaling Pathway Inhibition.

Experimental Workflow Diagram

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation start Weigh this compound and Excipients protocol1 Protocol 1: Suspension (Trituration & Homogenization) start->protocol1 protocol2 Protocol 2: SEDDS (Dissolution in Vehicle) start->protocol2 qc Quality Control (Visual Inspection, Homogeneity) protocol1->qc protocol2->qc animal_model Select Animal Model (e.g., Mice, Rats) qc->animal_model dosing Oral Gavage animal_model->dosing pk Pharmacokinetic Studies (Blood Sampling) dosing->pk pd Pharmacodynamic Studies (Efficacy Assessment) dosing->pd tox Toxicology Assessment (Observation, Histopathology) dosing->tox analysis Data Analysis and Interpretation pk->analysis pd->analysis tox->analysis

Caption: In Vivo Study Experimental Workflow.

References

Troubleshooting & Optimization

Improving solubility of 7-Oxo-ganoderic acid Z for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-Oxo-ganoderic acid Z. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling and solubilizing this compound for bioassays. Due to its triterpenoid structure, this compound exhibits poor aqueous solubility, which can lead to challenges in experimental setup and data reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a bioactive triterpenoid derived from the mushroom Ganoderma lucidum[1][2]. Triterpenoids are complex, lipophilic molecules that are inherently poorly soluble in water[3][4]. This low aqueous solubility can cause the compound to precipitate out of solution in cell culture media or aqueous buffers, leading to inaccurate dosing and unreliable results in bioassays.

Q2: What is the recommended solvent for creating a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions of this compound and similar triterpenoids.[5][6] It is a powerful polar aprotic solvent capable of dissolving both nonpolar and polar compounds.[6][7] For related compounds like Ganoderic Acid D, solubilities of approximately 30 mg/mL in DMSO have been reported.[8]

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous solution. Here are some immediate steps to try:

  • Stepwise Dilution: Perform serial dilutions rather than a single large dilution. This can sometimes help keep the compound in solution.[9]

  • Vortex/Sonicate: After dilution, vortex the solution vigorously or sonicate it briefly in a water bath to help redissolve any precipitate.[10]

  • Reduce Final Concentration: Your desired final concentration may be above the compound's solubility limit in the media. Try working with a lower concentration.

  • Check DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent toxicity to the cells.[9] A solvent control (media with the same final DMSO concentration) should always be included in your experiments.[10]

Q4: Are there more advanced methods to improve the aqueous solubility for my bioassays?

A4: Yes. If simple dilution from a DMSO stock is not sufficient, several advanced techniques can significantly enhance solubility and bioavailability:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a complex that is water-soluble.[11][12][13] This is a highly effective method for increasing aqueous solubility.[14][15]

  • Nanoformulations: Encapsulating the compound in nanocarriers such as liposomes or polymeric nanoparticles can improve its stability and dispersion in aqueous solutions.[3][16][17][18]

  • Use of Co-solvents: In some cases, using a small amount of a pharmaceutically acceptable co-solvent like polyethylene glycol (PEG) or Tween 80 in the final solution can help maintain solubility.[9][19]

Troubleshooting Guide: Low Bioactivity or Inconsistent Results

Poor solubility is a primary suspect when observing lower-than-expected bioactivity or high variability in experimental results. The following workflow provides a tiered approach to addressing this issue.

G cluster_0 A Start: Inconsistent or Low Bioactivity Observed B Prepare High-Concentration Stock in 100% DMSO A->B C Dilute Stock into Aqueous Bioassay Medium B->C D Precipitate Forms? C->D E Proceed with Experiment. Include DMSO Vehicle Control. D->E No F Troubleshoot Dilution: - Use Stepwise Dilution - Vortex/Sonicate - Lower Final Concentration D->F Yes I End: Soluble Compound for Bioassay E->I G Still Precipitates? F->G G->E No H Advanced Solubilization: - Cyclodextrin Complexation - Nanoformulation G->H Yes H->I

Caption: Troubleshooting workflow for solubility issues.

Data Presentation: Solubilization Strategies

The choice of solubilization method depends on the specific requirements of the experiment.

Table 1: Solubility of Related Ganoderic Acids in Common Solvents

Compound Solvent Approximate Solubility Reference
Ganoderic Acid D DMSO ~30 mg/mL [8]
Ganoderic Acid D Ethanol ~30 mg/mL [8]

| Ganoderic Acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL |[8] |

Table 2: Comparison of Advanced Solubilization Methods

Method Principle Advantages Disadvantages
Cyclodextrin Inclusion Encapsulation of the hydrophobic drug within the cyclodextrin's lipophilic cavity.[14] Significant increase in aqueous solubility, enhanced stability, low toxicity.[12][13] Requires specific protocol development; potential for interaction with other assay components.

| Nanoformulations (e.g., Liposomes) | Entrapment of the hydrophobic drug within a lipid bilayer or polymeric matrix.[16][17] | Improves bioavailability, allows for targeted delivery, protects the compound from degradation.[3] | Complex preparation protocols, potential for particle size and stability issues.[17] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a high-concentration stock solution using DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., 10-20 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[9] For many compounds dissolved in DMSO, stock solutions are stable for up to 3 months at -20°C.[10]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol provides a general methodology for improving aqueous solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD), a commonly used derivative.

  • Molar Ratio Selection: Determine the desired molar ratio of this compound to HP-β-CD. Ratios from 1:1 to 1:2 are common starting points.

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water or a relevant buffer (e.g., PBS). Warm the solution slightly (40-50°C) and stir to ensure the cyclodextrin is fully dissolved.

  • Compound Addition: Add the powdered this compound directly to the stirring HP-β-CD solution. Alternatively, dissolve the compound in a minimal amount of a volatile organic solvent (e.g., ethanol), and add this solution dropwise to the stirring cyclodextrin solution.

  • Complexation: Seal the container and stir the mixture vigorously at room temperature or slightly elevated temperature for 24-72 hours. The extended stirring time is crucial for the formation of the inclusion complex.

  • Filtration/Lyophilization (Optional): To remove any un-complexed compound, the solution can be filtered through a 0.22 µm filter. For a stable powder form, the resulting solution can be freeze-dried (lyophilized).

  • Quantification and Use: The concentration of the solubilized compound in the final solution should be confirmed analytically (e.g., via HPLC). This aqueous stock solution can then be sterile-filtered and diluted directly into the bioassay medium.

Signaling Pathways Modulated by Ganoderic Acids

Ganoderic acids, as a class of compounds, are known to modulate several key signaling pathways involved in inflammation, fibrosis, and cancer.[1] Understanding these pathways can provide context for your experimental results. For instance, ganoderic acids have been shown to inhibit renal fibrosis by suppressing the TGF-β/Smad and MAPK signaling pathways.[20]

G cluster_nuc Nuclear Translocation TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor Smad23 p-Smad2/3 Receptor->Smad23 Complex Smad2/3/4 Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Complex->Transcription ECM Fibronectin, α-SMA (Fibrosis) Transcription->ECM GA This compound (and other GAs) GA->Smad23 Inhibition

Caption: Inhibition of the TGF-β/Smad pathway by Ganoderic Acids.

References

Stability of 7-Oxo-ganoderic acid Z in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Oxo-ganoderic acid Z.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is commonly used. It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q2: How should I prepare and store stock solutions of this compound in DMSO?

A2: It is recommended to prepare and use the solution on the same day. However, if you need to prepare stock solutions in advance, they can be stored at -20°C for several months.[2] Before use, allow the vial to warm to room temperature for at least one hour before opening to prevent condensation. For optimal solubility, you can warm the tube to 37°C and use an ultrasonic bath.

Q3: Is this compound stable in aqueous solutions or cell culture media?

A3: The stability of this compound in aqueous solutions, including cell culture media, has not been extensively reported. As a general precaution with triterpenoids, it is advisable to prepare fresh dilutions from a DMSO stock solution immediately before use in your experiments. Prolonged incubation in aqueous media may lead to precipitation or degradation. Some ganoderic acids have been noted to be sensitive to acidic conditions and may be unstable in protic solvents.

Q4: I am seeing unexpected results in my cell-based assays. Could the stability of this compound be a factor?

A4: Yes, inconsistent results can sometimes be attributed to compound stability. If you suspect degradation, consider the following:

  • Freshness of Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium from a frozen DMSO stock for each experiment.

  • DMSO Quality: Ensure you are using a high-purity, anhydrous grade of DMSO.

  • Storage of Stock Solution: Confirm that your DMSO stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles.

  • Incubation Time: Long incubation times in aqueous media could potentially lead to degradation or precipitation.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
  • Possible Cause: Degradation of this compound in the experimental setup.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment.

    • Minimize Freeze-Thaw Cycles: Aliquot your main DMSO stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.

    • Solvent Purity: Use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

    • pH of Medium: Be aware that the pH of your culture medium can influence the stability of the compound.

    • Control Experiment: Include a positive control in your assay to ensure that the experimental system is working as expected.

Issue 2: Precipitation of the Compound in Aqueous Media
  • Possible Cause: Low solubility of this compound in aqueous solutions.

  • Troubleshooting Steps:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility but non-toxic to your cells (typically ≤ 0.5%).

    • Sonication: Briefly sonicate the diluted solution to aid in dissolution.

    • Serial Dilutions: Prepare serial dilutions to reach the final desired concentration, ensuring complete dissolution at each step.

Stability Data

While specific quantitative stability data for this compound is not extensively available in the literature, the following tables provide an example of how such data would be presented based on a hypothetical forced degradation study.

Table 1: Hypothetical Stability of this compound in Various Solvents at Room Temperature (25°C) over 48 hours.

SolventTime (hours)% Remaining (Hypothetical)
DMSO0100
2498.5
4897.2
Ethanol0100
2495.1
4890.3
PBS (pH 7.4)0100
2488.7
4879.4

Table 2: Hypothetical Results of a Forced Degradation Study on this compound.

Stress ConditionDuration% Degradation (Hypothetical)
0.1 M HCl24 hours15.6
0.1 M NaOH24 hours22.3
3% H₂O₂24 hours8.9
Heat (60°C)48 hours12.5
Photostability (UV light)24 hours5.2

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol outlines a general procedure for conducting a stability study of this compound in a chosen solvent.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol, water)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • pH meter

  • Incubator/water bath

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in DMSO).

  • From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

3. Stability Study Conditions:

  • Aliquots of the working solution are subjected to various stress conditions as outlined in forced degradation studies (e.g., acidic, basic, oxidative, thermal, photolytic).[3][4][5]

  • For a time-course study, samples are incubated at a specific temperature, and aliquots are taken for analysis at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

4. HPLC Analysis:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid) is commonly used for the separation of ganoderic acids.[2][6][7]

  • Column: A C18 reverse-phase column is typically employed.[2][6]

  • Detection: UV detection at approximately 252 nm is suitable for ganoderic acids.[2][6]

  • Injection Volume: 10-20 µL.

  • Flow Rate: 0.8-1.0 mL/min.

5. Data Analysis:

  • The peak area of this compound is recorded at each time point.

  • The percentage of the remaining compound is calculated relative to the initial time point (t=0).

  • Degradation products can be identified by the appearance of new peaks in the chromatogram.

Signaling Pathways and Experimental Workflows

Involvement in NF-κB and MAPK Signaling Pathways

This compound, like other ganoderic acids, is known to exert its anti-inflammatory and anti-tumor effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Proposed mechanism of this compound in inhibiting inflammatory pathways.

Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for assessing the stability of this compound.

G_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (in DMSO) prep_work Prepare Working Solutions prep_stock->prep_work acid Acid Hydrolysis prep_work->acid base Base Hydrolysis prep_work->base oxidation Oxidation prep_work->oxidation thermal Thermal Stress prep_work->thermal photo Photolytic Stress prep_work->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for conducting a forced degradation study of this compound.

References

Overcoming matrix effects in LC-MS analysis of 7-Oxo-ganoderic acid Z

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 7-Oxo-ganoderic acid Z and related triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components, such as proteins, salts, and phospholipids, can interfere with the ionization process in the mass spectrometer's source.[1] This interference, known as a matrix effect, can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[2][3][4] Ion suppression is the more common phenomenon.[5] For complex samples derived from biological fluids or natural product extracts, these effects can severely compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2][6][7]

Q2: How can I determine if my analysis is being impacted by matrix effects?

A2: The most common method to quantify matrix effects is the post-extraction spike analysis.[4] This involves comparing the peak response of an analyte spiked into a blank matrix extract (which has gone through the entire sample preparation process) with the response of the analyte in a pure solvent standard at the same concentration. A significant difference between these two responses indicates the presence of matrix effects.[1] See the detailed protocol below for performing this assessment.

Q3: My signal for this compound is weak or undetectable. What should I check first?

A3: Before assuming matrix effects are the sole cause, perform these initial checks:

  • Instrument Performance: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[8]

  • Sample Concentration: Verify that your sample is appropriately concentrated. If it's too dilute, the signal may be too weak; if it's too concentrated, you might be causing ion suppression.[8]

  • Ionization Efficiency: Confirm you are using the optimal ionization source and polarity. For triterpenoids, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer more stable signals and be less susceptible to matrix effects than Electrospray Ionization (ESI).[9] Also, test both positive and negative ion modes, as ganoderic acids can respond in either, and one may provide better sensitivity or be less prone to interference.[9][10]

Q4: Which sample preparation technique is most effective at minimizing matrix effects?

A4: Improving your sample preparation is one of the most effective ways to combat matrix effects.[7][11] While simple protein precipitation (PPT) is fast, it often fails to remove key interferences like phospholipids. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are significantly better at cleaning up the sample by selectively extracting the analyte while leaving interfering compounds behind.[1][11] SPE is often considered the most powerful technique for producing clean extracts.

Q5: Besides sample preparation, can I overcome matrix effects by adjusting my LC-MS method parameters?

A5: Yes, optimizing chromatographic and mass spectrometer conditions is a crucial complementary strategy.[1][12]

  • Chromatography: Adjust your LC gradient, mobile phase composition, or even column chemistry to achieve better separation between this compound and any co-eluting matrix components.[1][7] If an interfering peak is chromatographically resolved from your analyte, it cannot cause ion suppression at that retention time.

  • Mass Spectrometry: Optimizing MS parameters like capillary voltage, desolvation gas flow, and temperature can improve ionization efficiency and potentially reduce the impact of matrix components.[8][13]

Q6: My chromatographic peak shape is poor (e.g., broad, split, or tailing). Could this be related to matrix effects?

A6: Poor peak shape is often caused by chromatographic issues like column overload, contamination, or an incompatible injection solvent.[14] However, it can also be an indirect consequence of matrix effects. A buildup of non-volatile matrix components in the ion source can lead to source contamination, which may degrade performance and manifest as inconsistent peak shapes and poor signal intensity.[14]

Q7: What are matrix-matched standards and when are they necessary?

A7: Matrix-matched standards are calibration standards prepared in a blank sample matrix that is identical to your study samples.[1][8] This approach is used to compensate for matrix effects rather than eliminate them. By subjecting your standards to the same ion suppression or enhancement as your analyte, you can achieve more accurate quantification.[1] This technique is particularly useful when you cannot find a sample preparation method that completely removes interferences or when a suitable stable isotope-labeled internal standard is unavailable.[12]

Troubleshooting Guides and Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol describes the post-extraction addition method to calculate the degree of ion suppression or enhancement.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard of this compound in the final mobile phase solvent at a known concentration (e.g., 100 ng/mL).

    • Set B (Post-Extraction Spike): Select a representative blank matrix sample (e.g., blank plasma, tissue homogenate). Process it through your entire extraction procedure. In the final step, spike the resulting extract with this compound to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound before the extraction procedure begins, at a concentration that will result in the same final theoretical concentration as Set A.

  • Analyze and Collect Data: Inject all three sample sets into the LC-MS system and record the peak area for the analyte.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%): ME = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%): RE = (Peak Area of Set C / Peak Area of Set B) * 100

  • Interpret the Results:

    • An ME value of 100% indicates no matrix effect.

    • An ME value < 100% indicates ion suppression.

    • An ME value > 100% indicates ion enhancement.

    • Values between 80% and 120% are often considered acceptable, but this depends on the assay requirements.

Protocol 2: Recommended Solid-Phase Extraction (SPE) for Triterpenoids

This is a general protocol using a reversed-phase (e.g., C18) SPE cartridge, which is suitable for moderately non-polar compounds like this compound.

Methodology:

  • Conditioning: Pass 1-2 cartridge volumes of a strong solvent (e.g., methanol) through the SPE cartridge, followed by 1-2 volumes of a weak solvent (e.g., water or mobile phase A). Do not let the cartridge run dry.

  • Sample Loading: Load the pre-treated sample (e.g., diluted plasma or extract supernatant) onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 volumes of a weak solvent (e.g., 5-10% methanol in water) to remove highly polar interferences like salts.

  • Elution: Elute the this compound from the cartridge using a small volume (e.g., 1 mL) of a strong, organic solvent (e.g., methanol or acetonitrile).

  • Dry-Down and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume of the initial mobile phase for LC-MS analysis.

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques

TechniquePrincipleTypical Analyte RecoveryTypical Matrix Effect (ME)ProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.80-100%30-80% (High Suppression)Fast, simple, inexpensive.Does not effectively remove phospholipids or other endogenous interferences.[11]
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.70-95%70-100% (Low to Moderate Suppression)Can provide cleaner extracts than PPT; good for removing salts.[1][11]Can be labor-intensive; requires solvent optimization; may form emulsions.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.85-105%90-110% (Minimal Suppression)Provides the cleanest extracts; high analyte concentration factor; can be automated.[1]More expensive; requires method development.

Note: Recovery and ME values are typical estimates and will vary based on the specific matrix, analyte, and protocol used.

Visualizations

TroubleshootingWorkflow start Problem Identified: Poor Signal or Inconsistent Results check_instrument Step 1: Verify Instrument Performance (Tune, Calibrate, Check System Suitability) start->check_instrument assess_me Step 2: Quantify Matrix Effect (Post-Extraction Spike) check_instrument->assess_me Instrument OK decision Is ME Significant? (e.g., <80% or >120%) assess_me->decision improve_prep Solution A: Improve Sample Preparation (Switch to SPE or LLE) decision->improve_prep Yes optimize_lcms Solution B: Optimize LC-MS Method (Improve Separation, Change Ion Source) decision->optimize_lcms Yes investigate_other Investigate Other Issues (Analyte Stability, Standard Integrity) decision->investigate_other No end_node Analysis Optimized improve_prep->end_node optimize_lcms->end_node investigate_other->end_node

Caption: A decision tree for troubleshooting matrix effects in LC-MS analysis.

SPE_Workflow cluster_prep Solid-Phase Extraction (SPE) Protocol node_start Start with Pre-treated Sample node_condition 1. Condition Cartridge (e.g., Methanol, then Water) node_start->node_condition node_load 2. Load Sample node_condition->node_load node_wash 3. Wash Interferences (e.g., 5% Methanol in Water) node_load->node_wash node_elute 4. Elute Analyte (e.g., 100% Methanol) node_wash->node_elute node_dry 5. Evaporate & Reconstitute node_elute->node_dry node_analyze Inject for LC-MS Analysis node_dry->node_analyze

Caption: A typical workflow for sample cleanup using Solid-Phase Extraction (SPE).

References

Technical Support Center: HPLC Analysis of 7-Oxo-ganoderic acid Z

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the High-Performance Liquid Chromatography (HPLC) analysis of 7-Oxo-ganoderic acid Z.

Troubleshooting Poor Peak Shape

Poor peak shape, including tailing, fronting, and splitting, can compromise the accuracy and resolution of your analysis. This section addresses common issues in a question-and-answer format.

Question: Why is my this compound peak tailing?

Answer:

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing acidic compounds like this compound. The primary causes are often related to secondary interactions between the analyte and the stationary phase.

Potential Causes & Solutions:

Potential CauseDetailed Solution
Secondary Silanol Interactions Unreacted, acidic silanol groups (Si-OH) on the silica-based stationary phase can interact with your acidic analyte, causing tailing.[1][2][3] To mitigate this, lower the mobile phase pH to 2-3 to protonate these silanol groups, minimizing unwanted interactions.[1][4] Using a modern, fully end-capped C18 or C8 column can also significantly reduce these interactions.[3][5]
Incorrect Mobile Phase pH If the mobile phase pH is too high, this compound (an acidic compound) can become ionized, leading to tailing.[4] It is crucial to maintain a mobile phase pH below the pKa of the analyte. A pH of around 4-5 is often a good starting point.[4]
Column Overload Injecting too much sample can saturate the column, leading to peak tailing.[6][7] To check for this, dilute your sample or reduce the injection volume and observe if the peak shape improves.
Column Contamination/Deterioration Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[4][6] Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[6]
Extra-Column Effects (Dead Volume) Excessive tubing length, large detector cell volumes, or poorly made connections between the injector, column, and detector can cause band broadening and tailing.[4] Ensure all connections are secure and use tubing with a narrow internal diameter to minimize dead volume.[8]
Question: What is causing my this compound peak to show fronting?

Answer:

Peak fronting, an asymmetrical peak shape where the first half is broader than the second, is less common than tailing but can still occur.

Potential Causes & Solutions:

Potential CauseDetailed Solution
Column Overload Injecting a sample that is too concentrated can lead to fronting.[1][7][9] Reduce the sample concentration or the injection volume.[1][10]
Poor Sample Solubility / Incompatible Injection Solvent If this compound is not fully dissolved in the injection solvent, or if the solvent is significantly stronger than the mobile phase, peak fronting can occur.[1][9] Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.
Column Collapse or Voids A physical change in the column packing, such as a void at the inlet or a collapsed bed, can disrupt the flow path and cause fronting.[1][10] This is often indicated by a sudden drop in backpressure and typically requires column replacement.
Question: Why is my this compound peak splitting into two or more peaks?

Answer:

Split peaks can be a frustrating issue, suggesting a problem with the column, the method, or the sample itself.

Potential Causes & Solutions:

Potential CauseDetailed Solution
Partially Blocked Column Frit If the inlet frit of the column is partially blocked by particulates from the sample or system, the sample band will be distributed unevenly onto the column, causing peaks to split.[11][12][13] This often affects all peaks in the chromatogram.[11][13] Try back-flushing the column. If this doesn't resolve the issue, the frit or the entire column may need replacement.[11]
Column Void A void or channel in the column's stationary phase can cause the sample to travel through different paths, resulting in split peaks.[1][12] This is a sign of column degradation and requires column replacement.[11]
Injection Solvent Mismatch A significant mismatch between the injection solvent and the mobile phase can cause the peak to split.[1] As a best practice, always try to dissolve the sample in the mobile phase.[13]
Co-eluting Impurity It's possible that what appears to be a split peak is actually two different, closely eluting compounds.[11][12] To test this, try altering the mobile phase composition, temperature, or gradient to see if the two peaks can be resolved.[11][13]

Visual Troubleshooting Guide

The following workflow provides a logical approach to diagnosing the root cause of poor peak shape.

G cluster_0 cluster_1 cluster_2 cluster_3 start Observe Poor Peak Shape (Tailing, Fronting, or Splitting) q1 Are all peaks affected? start->q1 a1_yes Likely a System or Column Issue q1->a1_yes Yes a1_no Likely a Method or Sample-Specific Issue q1->a1_no No check_system Check for Blocked Frit, Column Void, or Dead Volume a1_yes->check_system check_method Is it Tailing, Fronting, or Splitting? a1_no->check_method solution_system Back-flush or Replace Column, Check Fittings check_system->solution_system tailing Tailing check_method->tailing Tailing fronting Fronting check_method->fronting Fronting splitting Splitting check_method->splitting Splitting solution_tailing Adjust Mobile Phase pH, Use End-capped Column, Reduce Sample Load tailing->solution_tailing solution_fronting Reduce Sample Concentration, Match Injection Solvent fronting->solution_fronting solution_splitting Check for Co-elution, Match Injection Solvent splitting->solution_splitting

Caption: A workflow for troubleshooting poor peak shape in HPLC.

Experimental Protocols

A robust starting method is crucial for achieving good chromatography. Below is a recommended starting protocol for the analysis of this compound.

Recommended HPLC Method

This method is a general starting point and may require optimization based on your specific instrument and sample matrix.

ParameterRecommended Condition
Column C18, End-capped (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic or Acetic Acid
Mobile Phase B Acetonitrile
Gradient Start with a higher percentage of A, ramp up to a higher percentage of B to elute the compound. A typical starting point could be 80% A to 20% A over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Injection Volume 10 µL (adjust based on concentration)
Detection Wavelength ~252 nm (based on literature for similar ganoderic acids[14])
Sample Preparation Dissolve the sample in methanol or the initial mobile phase composition.[14]

Frequently Asked Questions (FAQs)

  • Q1: What type of HPLC column is best for analyzing this compound? A C18 reversed-phase column is the most common choice for separating triterpenoids like ganoderic acids.[14][15] To prevent peak tailing, it is highly recommended to use a modern, high-purity silica column that is fully end-capped to minimize residual silanol interactions.

  • Q2: How does the mobile phase pH affect the analysis? The mobile phase pH is critical. This compound is an acidic compound. If the mobile phase pH is near or above its pKa, the compound will be ionized, which can lead to strong interactions with any residual silanols on the column, causing significant peak tailing.[4][8] Using an acidic modifier like formic acid or acetic acid to lower the mobile phase pH is essential for good peak shape.[15][16]

  • Q3: Can I use methanol instead of acetonitrile as the organic solvent? Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC.[17] However, switching solvents will change the selectivity of your separation, and you may need to re-optimize your gradient. Acetonitrile generally has a lower viscosity, which can lead to lower backpressure.

  • Q4: My baseline is noisy. Could this be related to my peak shape problems? A noisy baseline can be caused by several factors, including an improperly prepared mobile phase (e.g., not degassed or filtered), pump issues, or a contaminated detector cell. While not a direct cause of poor peak shape, the underlying issues, such as mobile phase contamination, could also contribute to peak distortion.[6]

  • Q5: How often should I replace my HPLC column? Column lifetime depends on usage, sample cleanliness, and mobile phase conditions. A decline in performance, such as a consistent increase in peak tailing or fronting that cannot be resolved by flushing, a significant drop in theoretical plates, or a sudden increase in backpressure, are all indicators that the column may need to be replaced.[6][18] Using a guard column and ensuring proper sample filtration can significantly extend the life of your analytical column.

References

Technical Support Center: Enhancing the Bioavailability of 7-Oxo-ganoderic acid Z with Nanocarriers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing nanocarriers for enhancing the bioavailability of 7-Oxo-ganoderic acid Z. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its therapeutic potentials?

This compound is a bioactive triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum (Reishi). It is recognized for a variety of pharmacological activities, including anti-inflammatory and antioxidant properties. Research suggests its potential in the development of therapies for conditions such as cancer, inflammation, and metabolic disorders due to its ability to modulate immune responses and oxidative stress.[1] Its mode of action involves the inhibition of specific enzymes and signaling pathways central to inflammatory and oxidative stress responses, such as the NF-κB and MAPK pathways.[1]

Q2: Why is the bioavailability of this compound a concern?

Like many other triterpenoids, this compound is a lipophilic and poorly water-soluble compound. This characteristic leads to low oral bioavailability, which can limit its therapeutic efficacy. Studies on similar ganoderic acids have shown rapid absorption but also a short elimination half-life and overall low bioavailability, meaning only a small fraction of the administered dose reaches the systemic circulation to exert its pharmacological effects.

Q3: How can nanocarriers enhance the bioavailability of this compound?

Nanocarriers, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are promising systems for improving the oral bioavailability of poorly soluble drugs like this compound.[2][3] The mechanisms behind this enhancement include:

  • Increased Surface Area: Nanonization dramatically increases the surface area of the drug, which can lead to an enhanced dissolution rate.[4]

  • Improved Solubility: Encapsulation within a lipid matrix can improve the solubility of hydrophobic drugs in the gastrointestinal tract.

  • Protection from Degradation: The nanocarrier can protect the encapsulated drug from the harsh environment of the gastrointestinal tract and first-pass metabolism in the liver.[3]

  • Enhanced Absorption: Nanoparticles can be taken up more readily by the intestinal epithelium and may utilize lymphatic transport, bypassing the liver's first-pass effect.[2]

Q4: What are Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)?

SLNs are colloidal carriers made from solid lipids that are solid at both room and body temperature. NLCs are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids, creating a less-ordered lipid matrix. This imperfect crystal structure in NLCs can lead to higher drug loading and reduced drug expulsion during storage compared to SLNs.[5]

Troubleshooting Guide

Issue 1: Low Entrapment Efficiency (%EE) and Drug Loading (%DL) of this compound in Lipid Nanoparticles.

  • Possible Cause: Poor solubility of this compound in the selected solid lipid.

    • Troubleshooting Tip: Screen various solid lipids to find one with better solubilizing capacity for this compound. The choice of lipid is a critical factor influencing encapsulation efficiency. Also, consider using a nanostructured lipid carrier (NLC) formulation by incorporating a liquid lipid, which can create imperfections in the crystal lattice, providing more space for drug molecules.[5]

  • Possible Cause: Suboptimal surfactant concentration.

    • Troubleshooting Tip: Optimize the concentration of the surfactant. A concentration that is too low may not sufficiently emulsify the lipid phase, leading to larger particle sizes and lower entrapment. Conversely, a concentration that is too high can lead to the formation of micelles, which may compete for the drug and reduce the amount encapsulated in the nanoparticles.

  • Possible Cause: Drug partitioning into the external aqueous phase during formulation.

    • Troubleshooting Tip: Modify the pH of the aqueous phase to a value where the solubility of this compound is minimal, thus favoring its partitioning into the lipid phase.

Issue 2: Particle Aggregation and Instability of the Nanoparticle Suspension During Storage.

  • Possible Cause: Insufficient surface charge (low zeta potential).

    • Troubleshooting Tip: Ensure the zeta potential of the nanoparticle suspension is sufficiently high (typically > |30| mV) to provide enough electrostatic repulsion to prevent aggregation. This can be achieved by selecting an appropriate surfactant or by adding a charged lipid to the formulation.

  • Possible Cause: Lipid polymorphism and particle growth.

    • Troubleshooting Tip: During storage, the lipid matrix can undergo polymorphic transitions to a more stable, ordered crystalline form, which can lead to drug expulsion and particle growth.[1][6] Using a blend of lipids or formulating as NLCs can reduce the crystallinity of the lipid core and improve long-term stability.[2] Store the nanoparticle dispersion at a suitable temperature (e.g., 4°C) to minimize lipid transitions.

Issue 3: Drug Expulsion from Nanoparticles During Storage.

  • Possible Cause: Crystallization of the lipid matrix into a more ordered form.

    • Troubleshooting Tip: As the lipid matrix transitions to a more stable polymorphic form, the imperfections that accommodate the drug molecules can be reduced, leading to drug expulsion.[1] To mitigate this, consider formulating with a mixture of lipids to create a less perfect crystal lattice. Nanostructured lipid carriers (NLCs) are specifically designed to address this issue by incorporating liquid lipids, which disrupt the crystal order and provide more space for the drug, thereby minimizing its expulsion during storage.[2][5]

  • Possible Cause: High drug loading.

    • Troubleshooting Tip: Very high drug loading can supersaturate the lipid matrix, leading to drug expulsion over time. It may be necessary to accept a slightly lower drug loading to achieve better long-term stability.

Data Presentation

The following tables summarize typical quantitative data for the formulation and pharmacokinetic parameters of ganoderic acid-loaded nanocarriers, based on studies with similar ganoderic acids.

Table 1: Formulation and Characterization of Ganoderic Acid-Loaded Solid Lipid Nanoparticles (GA-SLNs)

Parameter Value Reference
Particle Size (nm) 73 [7]
Polydispersity Index (PDI) < 0.3 Assumed typical value
Zeta Potential (mV) > -30 Assumed for stability
Entrapment Efficiency (%) 66% [7]

| Drug Loading Capacity (%) | 11.53% |[7] |

Table 2: Comparative Pharmacokinetic Parameters of Ganoderic Acid (Oral Administration in Rats)

Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Absolute Bioavailability (%) Reference
Ganoderic Acid Suspension 107.2 2.0 - 22% [8]
Ganoderic Acid-Loaded SLNs 1555.6 0.3 - 70% [8]

| Ganoderic Acid H (in TEF) | 2509.9 ± 28.9 | ~1.0 | 9844.5 ± 157.2 | Not Reported |[6][9] |

Note: Data for Ganoderic Acid Suspension and SLNs are from a study on a ganoderic acid, likely Ganoderic Acid D. Data for Ganoderic Acid H is from a triterpenoid-enriched fraction (TEF).

Experimental Protocols

1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization Method

This protocol is adapted from a method for preparing ganoderic acid-loaded SLNs and should be optimized for this compound.[7]

  • Materials: this compound, Solid Lipid (e.g., Capmul MCMC10), Surfactant (e.g., Soy Lecithin), Stabilizer (e.g., Poloxamer 188), Purified Water.

  • Procedure:

    • Preparation of Lipid Phase: The solid lipid is melted at a temperature approximately 5-10°C above its melting point. This compound is then dissolved in the molten lipid with continuous stirring to ensure a homogenous mixture.

    • Preparation of Aqueous Phase: The surfactant and stabilizer are dissolved in purified water and heated to the same temperature as the lipid phase.

    • Emulsification: The hot lipid phase is added to the hot aqueous phase under high-speed homogenization (e.g., 12,000 rpm) for a specified period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.

    • Nano-sizing: The resulting hot pre-emulsion is then subjected to high-pressure homogenization for several cycles at a high pressure to reduce the particle size to the nanometer range.

    • Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

    • Storage: The final SLN dispersion is stored at 4°C.

2. Characterization of this compound-Loaded SLNs

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential: These parameters are determined using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) techniques, respectively.

  • Entrapment Efficiency (%EE) and Drug Loading (%DL):

    • The SLN dispersion is centrifuged at high speed to separate the nanoparticles from the aqueous medium containing the un-entrapped drug.

    • The amount of free this compound in the supernatant is quantified using a validated analytical method such as HPLC.

    • The %EE and %DL are calculated using the following formulas:

      • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

      • %DL = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

3. In Vivo Pharmacokinetic Study

  • Animal Model: Typically, male Wistar rats are used.

  • Study Design: The animals are divided into two groups: one receiving free this compound suspension and the other receiving the this compound-loaded SLN formulation, both administered orally.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after administration.

  • Sample Analysis: The plasma is separated, and the concentration of this compound is determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated for both groups to determine the relative bioavailability of the nanoformulation compared to the free drug.

Visualizations

Below are diagrams illustrating key pathways and workflows relevant to the study of this compound and its nanoformulations.

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies prep SLN Preparation (Hot Homogenization) char Physicochemical Characterization (Size, Zeta, %EE) prep->char release Drug Release Study char->release cell Cell Viability Assay char->cell pk Pharmacokinetic Study (Oral Gavage) char->pk efficacy Efficacy Study (Disease Model) pk->efficacy

Caption: Experimental workflow for developing and testing this compound nanocarriers.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) nfkb_active Active NF-κB (p65/p50) ikb->nfkb_active Degradation nucleus Nucleus nfkb_active->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nfkb_active->genes Transcription ga This compound ga->ikk Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway stimuli Stress / Growth Factors receptor Receptor stimuli->receptor ras Ras receptor->ras raf Raf ras->raf jnk JNK ras->jnk p38 p38 ras->p38 mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1) erk->transcription jnk->transcription p38->transcription response Cellular Response (Inflammation, Proliferation) transcription->response ga This compound ga->erk ga->jnk ga->p38 Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound.

References

Preventing degradation of 7-Oxo-ganoderic acid Z during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 7-Oxo-ganoderic acid Z during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed container, desiccated at -20°C.[1][2] Under these conditions, the compound is expected to be stable for several months.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is highly recommended to prepare stock solutions fresh for each experiment.[1] If necessary, stock solutions can be prepared in a suitable aprotic solvent such as anhydrous DMSO or ethanol and stored in small aliquots at -20°C or lower for a few weeks. Avoid repeated freeze-thaw cycles. Solutions in protic solvents, especially if acidic, may be more prone to degradation.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in aprotic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

Q4: What are the potential causes of this compound degradation?

A4: Based on the chemical structure of this compound, a lanostane-type triterpenoid with a 7-oxo group and an α,β-unsaturated carboxylic acid side chain, the potential causes of degradation include:

  • Acid-catalyzed isomerization: The presence of the 7-oxo group and the double bond at C8-C9 makes the molecule susceptible to isomerization under acidic conditions.

  • Oxidation: The complex structure with multiple functional groups could be susceptible to oxidation, especially if exposed to air and light over extended periods.

  • Photodegradation: Exposure to UV light may induce degradation. It is advisable to protect the compound and its solutions from light.

Q5: How can I detect degradation of my this compound sample?

A5: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).[3][4] The appearance of new peaks in the chromatogram or changes in the mass spectrum would indicate the presence of degradation products. A decrease in the peak area of the parent compound over time is also an indicator of degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound.- Prepare fresh stock solutions for each experiment.- Verify the purity of your sample using HPLC or UPLC-MS/MS before use.- Ensure that the experimental buffers and media are not acidic.
Appearance of unknown peaks in HPLC/UPLC-MS/MS analysis. Sample degradation during storage or sample preparation.- Review storage conditions. Ensure the compound is stored at -20°C and desiccated.- Use aprotic solvents for stock solutions.- Avoid exposure of the compound and its solutions to strong light and acidic conditions.
Inconsistent experimental results. Inconsistent purity of this compound due to degradation.- Implement a routine quality control check of the compound's purity using a validated analytical method.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a forced degradation study to assess the stability of this compound in solution under various stress conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol, acetonitrile, DMSO, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC-MS/MS system with a C18 column

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate aprotic solvent (e.g., DMSO).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

4. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

5. Sample Analysis:

  • At each time point, dilute the sample with the mobile phase to a suitable concentration.

  • Analyze the samples by HPLC or UPLC-MS/MS.

  • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

6. Data Presentation:

Table 1: Stability of this compound under Stress Conditions

Stress ConditionTime (hours)Remaining this compound (%)Number of Degradation Products
0.1 M HCl, 60°C 01000
2
4
8
24
48
0.1 M NaOH, 60°C 01000
2
4
8
24
48
3% H₂O₂, RT 01000
2
4
8
24
48
60°C 01000
2
4
8
24
48
UV Light, RT 01000
2
4
8
24
48

(Note: The empty cells in the table should be filled with experimental data.)

Visualizations

Hypothetical Degradation Pathway

This compound This compound Isomerized Product Isomerized Product This compound->Isomerized Product Acid-catalyzed isomerization Oxidized Product Oxidized Product This compound->Oxidized Product Oxidation Photodegradation Product Photodegradation Product This compound->Photodegradation Product UV Light

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Stability Testing

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution (1 mg/mL in DMSO) Stock Solution (1 mg/mL in DMSO) Acid (0.1 M HCl, 60°C) Acid (0.1 M HCl, 60°C) Stock Solution (1 mg/mL in DMSO)->Acid (0.1 M HCl, 60°C) Base (0.1 M NaOH, 60°C) Base (0.1 M NaOH, 60°C) Stock Solution (1 mg/mL in DMSO)->Base (0.1 M NaOH, 60°C) Oxidation (3% H2O2, RT) Oxidation (3% H2O2, RT) Stock Solution (1 mg/mL in DMSO)->Oxidation (3% H2O2, RT) Thermal (60°C) Thermal (60°C) Stock Solution (1 mg/mL in DMSO)->Thermal (60°C) Photochemical (UV light, RT) Photochemical (UV light, RT) Stock Solution (1 mg/mL in DMSO)->Photochemical (UV light, RT) Sampling at Time Points Sampling at Time Points Acid (0.1 M HCl, 60°C)->Sampling at Time Points Base (0.1 M NaOH, 60°C)->Sampling at Time Points Oxidation (3% H2O2, RT)->Sampling at Time Points Thermal (60°C)->Sampling at Time Points Photochemical (UV light, RT)->Sampling at Time Points HPLC/UPLC-MS/MS Analysis HPLC/UPLC-MS/MS Analysis Sampling at Time Points->HPLC/UPLC-MS/MS Analysis Data Interpretation Data Interpretation HPLC/UPLC-MS/MS Analysis->Data Interpretation

Caption: Workflow for the forced degradation study of this compound.

Troubleshooting Logic

Inconsistent Results or Loss of Activity Inconsistent Results or Loss of Activity Check Sample Purity (HPLC) Check Sample Purity (HPLC) Inconsistent Results or Loss of Activity->Check Sample Purity (HPLC) Degradation Observed? Degradation Observed? Check Sample Purity (HPLC)->Degradation Observed? Purity OK? Purity OK? Investigate Other Experimental Factors Investigate Other Experimental Factors Purity OK?->Investigate Other Experimental Factors Yes Procure New Batch of Compound Procure New Batch of Compound Purity OK?->Procure New Batch of Compound No Degradation Observed?->Purity OK? No Review Storage Conditions Review Storage Conditions Degradation Observed?->Review Storage Conditions Yes Review Solution Prep & Handling Review Solution Prep & Handling Review Storage Conditions->Review Solution Prep & Handling

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

References

Technical Support Center: Cell Viability Assays and Triterpenoid Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when assessing the cytotoxicity of triterpenoid compounds with standard cell viability assays.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing unexpectedly high cell viability or a false-positive signal when treating cells with my triterpenoid compound in an MTT or XTT assay?

A1: Triterpenoids, like many other natural products with antioxidant properties, can directly reduce tetrazolium salts (e.g., MTT, XTT) to their colored formazan products in a cell-free environment.[1][2] This chemical reduction is independent of cellular metabolic activity, which is the intended measure of these assays. The result is an artificially inflated absorbance reading that does not accurately reflect the number of viable cells, potentially masking true cytotoxic effects.[1]

Q2: What is the underlying mechanism of this interference?

A2: The interference is primarily due to the reductive potential of the triterpenoid compounds themselves.[2] Tetrazolium-based assays rely on cellular dehydrogenases and reducing agents like NADH and NADPH to convert the tetrazolium salt into a colored formazan.[3] Triterpenoids with inherent reducing capabilities can mimic this biological process, directly donating electrons to the tetrazolium salt and causing a color change, even in the absence of viable cells.[2]

Q3: Are all cell viability assays susceptible to interference from triterpenoids?

A3: No. Assays that do not rely on the metabolic reduction of a substrate are generally less susceptible to this type of interference. Recommended alternatives include:

  • Sulforhodamine B (SRB) Assay: This assay is based on the stoichiometric binding of the SRB dye to total cellular protein content, which is a measure of cell mass.[4][5]

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells.[1] Since only viable cells can synthesize ATP, its measurement provides a reliable marker of cell viability.[6]

Q4: Can triterpenoids affect cell viability through mechanisms other than direct cytotoxicity?

A4: Yes, triterpenoids can modulate various cellular signaling pathways that influence cell survival and proliferation. For instance, they have been shown to modulate reactive oxygen species (ROS) levels, which can in turn affect pathways leading to apoptosis, autophagy, or ferroptosis.[7] Additionally, some triterpenoids can target inflammatory pathways, such as the NF-κB and STAT3 signaling cascades, which are crucial for cell growth and apoptosis.[7][8] They can also impact mitochondrial metabolism, shifting cancer cells from glycolysis towards oxidative phosphorylation.[9][10]

Troubleshooting Guides

Problem 1: High background absorbance in control wells (compound only, no cells) using MTT or XTT assay.

  • Cause: The triterpenoid compound is directly reducing the tetrazolium salt.[2]

  • Troubleshooting Steps:

    • Confirm Interference: Run a control plate with your triterpenoid compound at various concentrations in culture medium without cells. Add the MTT or XTT reagent and incubate as you would for a standard experiment. A color change indicates direct reduction.

    • Wash Out Compound: Before adding the tetrazolium reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove the triterpenoid compound. Then, add fresh medium containing the tetrazolium reagent.[2] This minimizes the direct interaction between the compound and the assay reagent.

    • Switch to a Non-Interfering Assay: For more reliable results, switch to an alternative assay such as the Sulforhodamine B (SRB) assay or an ATP-based assay like CellTiter-Glo®.

Problem 2: My MTT assay results are inconsistent and not reproducible when testing triterpenoids.

  • Cause: In addition to direct interference, the extent of formazan crystal formation can be influenced by factors like the pH of the culture medium and exposure of reagents to light, which can be exacerbated by the presence of phytochemicals.[11] Furthermore, some triterpenoids, such as ursolic acid, have been shown to interfere with the MTT reduction rate, leading to inconsistent results.[12]

  • Troubleshooting Steps:

    • Optimize Assay Conditions: Ensure consistent incubation times, cell seeding densities, and protect the MTT reagent and plates from light.

    • Include Proper Controls: Always include a "compound only" control to assess the level of direct reduction.

    • Adopt a More Robust Assay: The SRB and ATP-based assays are generally more robust and less prone to interference from plant-derived compounds, leading to higher reproducibility.[1][4]

Problem 3: I suspect my triterpenoid is affecting cellular metabolism, which might complicate the interpretation of metabolic assays.

  • Cause: Triterpenoids can directly target mitochondrial metabolism and alter cellular energy pathways.[9][10] This can lead to a decrease in tetrazolium reduction that is not necessarily due to cell death, but rather a shift in metabolic state.

  • Troubleshooting Steps:

    • Use a Non-Metabolic Assay: The SRB assay is an excellent choice in this scenario as it measures total protein content (cell mass) and is independent of the metabolic state of the cells.[13]

    • Multiplex with a Cytotoxicity Assay: Combine a metabolic assay with an assay that measures membrane integrity (a marker of cell death), such as a lactate dehydrogenase (LDH) release assay. This can help distinguish between cytostatic (inhibition of proliferation/metabolism) and cytotoxic (cell death) effects.

Data Presentation: Cytotoxicity of Triterpenoids

The following tables summarize the cytotoxic activity (IC50 values) of common triterpenoids against various cancer cell lines, as determined by different cell viability assays. Note that direct comparison between studies can be challenging due to variations in experimental conditions.

Table 1: Cytotoxicity of Betulinic Acid

Cell LineCancer TypeAssayIC50 (µM)Reference
EPG85-257PGastric CarcinomaNot Specified2.01 - 6.16[14]
EPP85-181PPancreatic CarcinomaNot Specified3.13 - 7.96[14]
CLBL-1B-cell LymphomaMTT~25[15]
B164A5Murine MelanomaNot Specified17.62[16]

Table 2: Cytotoxicity of Ursolic Acid and Oleanolic Acid

CompoundCell LineCancer TypeAssayIC50 (µM)Reference
Ursolic AcidHCT15Colon CarcinomaMTT30[17]
Oleanolic AcidHCT15Colon CarcinomaMTT60[17]
Ursolic AcidTransformed WB-F344Hepatic Oval CellsMTTInhibits Proliferation[18][19]
Oleanolic AcidTransformed WB-F344Hepatic Oval CellsMTTInhibits Proliferation[18][19]
Ursolic AcidMDA-MB-231, HepG2, PC3Breast, Liver, ProstateMTTVaries[20]
Oleanolic AcidMDA-MB-231, HepG2, PC3Breast, Liver, ProstateMTTVaries[20]

Experimental Protocols

Sulforhodamine B (SRB) Assay Protocol

This protocol is adapted for adherent cells in a 96-well format.[4][21]

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate until they reach the desired confluence.

  • Compound Treatment: Treat cells with your triterpenoid compound at various concentrations and incubate for the desired exposure time.

  • Cell Fixation: Gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Carefully remove the TCA and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.[21] Allow the plates to air dry completely.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB.

  • Dye Solubilization: Allow the plates to air dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This is a general protocol for the CellTiter-Glo® assay.[22][23]

  • Assay Plate Preparation: Prepare a 96-well opaque-walled plate with cells in culture medium. Include control wells with medium only for background measurement.

  • Compound Treatment: Add the triterpenoid compounds to the experimental wells and incubate for the desired period.

  • Reagent and Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Thaw the CellTiter-Glo® Reagent and equilibrate to room temperature.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer.

Visualizations

Triterpenoid_Assay_Interference_Workflow cluster_experiment Cell Viability Experiment with Triterpenoid cluster_tetrazolium Tetrazolium-Based Assays (MTT, XTT) cluster_alternative Alternative Assays Start Start Experiment Treat_Cells Treat cells with triterpenoid compound Start->Treat_Cells Assay_Choice Choice of Viability Assay Treat_Cells->Assay_Choice Tetrazolium_Assay Perform MTT/XTT Assay Assay_Choice->Tetrazolium_Assay Metabolic Reduction-based SRB_Assay Perform SRB Assay (Measures Protein) Assay_Choice->SRB_Assay Protein-based ATP_Assay Perform ATP Assay (Measures ATP) Assay_Choice->ATP_Assay ATP-based Direct_Reduction Potential for direct reduction of tetrazolium salt by triterpenoid Tetrazolium_Assay->Direct_Reduction Interference False_Positive False Positive Result (Inflated Viability) Direct_Reduction->False_Positive Accurate_Result Accurate Cytotoxicity Measurement SRB_Assay->Accurate_Result ATP_Assay->Accurate_Result

Caption: Troubleshooting workflow for triterpenoid interference.

Triterpenoid_Signaling_Pathway cluster_ros ROS Modulation cluster_inflammation Inflammatory Pathways cluster_mitochondria Mitochondrial Function cluster_cell_fate Cell Fate Outcomes Triterpenoid Triterpenoid ROS Reactive Oxygen Species (ROS) Triterpenoid->ROS modulates NFkB NF-κB Pathway Triterpenoid->NFkB inhibits STAT3 STAT3 Pathway Triterpenoid->STAT3 inhibits Mitochondria Mitochondrial Metabolism Triterpenoid->Mitochondria targets Apoptosis Apoptosis ROS->Apoptosis Autophagy Autophagy ROS->Autophagy NFkB->Apoptosis Cell_Growth Cell Growth/ Proliferation NFkB->Cell_Growth STAT3->Cell_Growth Mitochondria->Apoptosis

Caption: Triterpenoid effects on key signaling pathways.

References

Technical Support Center: Optimizing Sonication for Ganoderic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing sonication parameters for ganoderic acid extraction. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear protocols for successful extraction.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using sonication for ganoderic acid extraction?

A1: Sonication, or ultrasound-assisted extraction (UAE), offers several advantages over traditional methods. The intense cavitation forces generated by ultrasound waves disrupt the rigid cell walls of Ganoderma species, which are composed of chitin, enhancing solvent penetration and facilitating the release of intracellular bioactive compounds like ganoderic acids.[1] This leads to higher extraction yields in a significantly shorter time and often at lower temperatures, which helps to preserve heat-sensitive compounds.[2]

Q2: What are the most critical parameters to optimize for efficient ganoderic acid extraction via sonication?

A2: The most critical parameters to optimize are:

  • Ultrasonic Power: Higher power can increase extraction yield but excessive power may degrade the target compounds.[2][3]

  • Extraction Time: Sufficient time is needed for solvent penetration, but prolonged sonication can lead to degradation of ganoderic acids.[4]

  • Temperature: Increased temperature can improve solubility and diffusion, but high temperatures may degrade the ganoderic acids.[5][6]

  • Solvent Type and Concentration: The choice of solvent is crucial and often depends on the specific ganoderic acids being targeted. Ethanol and methanol are commonly used.[7][8]

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.[2][9]

Q3: Can sonication degrade ganoderic acids?

A3: Yes, excessive ultrasonic power or prolonged extraction times can lead to the degradation of ganoderic acids.[4] It is crucial to optimize these parameters to find a balance between maximizing extraction efficiency and minimizing degradation. Monitoring the temperature of the extraction vessel is also important, as sonication can generate heat. Using an ice bath can help maintain a low temperature during the process.[1]

Q4: What type of solvent is best for ganoderic acid extraction using sonication?

A4: The choice of solvent is critical for effective extraction. Polar solvents are generally used for extracting polar compounds. For ganoderic acids, which are triterpenoids, ethanol and methanol are commonly used and have shown high extraction yields.[7][8] Some studies have also explored the use of ionic liquids as a novel and efficient solvent for this purpose.[4][7][10] The optimal solvent and its concentration should be determined experimentally.

Troubleshooting Guide

Issue 1: Low Yield of Ganoderic Acids

  • Possible Cause: Sub-optimal sonication parameters.

    • Solution: Systematically optimize ultrasonic power, extraction time, and temperature. A response surface methodology (RSM) can be employed to efficiently determine the optimal conditions.[2][9][11]

  • Possible Cause: Inappropriate solvent.

    • Solution: Experiment with different solvents (e.g., ethanol, methanol) and varying concentrations.[7] Consider the polarity of the target ganoderic acids.

  • Possible Cause: Inefficient cell wall disruption.

    • Solution: Ensure the ultrasonic power is sufficient to break the chitin cell walls of the Ganoderma spores or mycelia.[12][1] Pre-treatment of the raw material, such as grinding it into a fine powder, can also improve extraction efficiency.[2]

  • Possible Cause: Incorrect solid-to-liquid ratio.

    • Solution: Optimize the ratio of the Ganoderma powder to the solvent volume. A higher solvent volume can increase the concentration gradient, favoring extraction.[2][9]

Issue 2: Inconsistent Extraction Results

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Standardize the preparation of the Ganoderma material, including drying, grinding, and sieving to ensure a uniform particle size.

  • Possible Cause: Fluctuations in sonication parameters.

    • Solution: Ensure the sonicator is properly calibrated and that the power output, temperature, and time are precisely controlled for each experiment. Use a temperature probe and a cooling bath to maintain a constant temperature.[1]

  • Possible Cause: Non-homogenous sample-solvent mixture.

    • Solution: Ensure the mixture is well-stirred during sonication to allow for uniform exposure to the ultrasonic waves.

Issue 3: Suspected Degradation of Ganoderic Acids

  • Possible Cause: Excessive ultrasonic power.

    • Solution: Reduce the ultrasonic power and/or use a pulsed sonication mode to minimize the acoustic energy input while still achieving effective extraction.[3]

  • Possible Cause: Overly long extraction time.

    • Solution: Perform a time-course experiment to determine the optimal extraction duration where the yield is maximized before significant degradation occurs.[4]

  • Possible Cause: High temperature.

    • Solution: Use a cooling water bath or an ice bath to maintain a low and stable temperature during the sonication process.[1] This is particularly important for probe-type sonicators which can generate significant heat.

Data Presentation

Table 1: Optimized Sonication Parameters for Ganoderic Acid Extraction from Various Studies

ParameterGanoderma adspersum[5]Ganoderma lucidum (Triterpenoids)[2][9]Ganoderma lucidum (Ganoderic Acids A & D)[10]
Ultrasonic Power Not Specified210 W400 W
Extraction Time 282 seconds (applied twice)100 minutes20 minutes
Temperature 30°C80°CNot Specified
Solvent Not Specified50% Aqueous EthanolIonic Liquid/[HMIM]Br in Methanol
Solid-to-Liquid Ratio Not Specified1:50 g/mLNot Specified
Yield 79.21 mg/g0.38% (Triterpenoids)3.31 mg/g

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids from Ganoderma lucidum [2][9]

  • Sample Preparation: Dry the fruiting bodies of Ganoderma lucidum and grind them into a fine powder (e.g., 40 mesh).

  • Extraction Setup:

    • Place 1 g of the G. lucidum powder into a 150 mL flask.

    • Add 50 mL of 50% aqueous ethanol (v/v) to achieve a liquid-to-solid ratio of 50 mL/g.

  • Sonication:

    • Place the flask in an ultrasonic cleaning bath.

    • Set the ultrasonic power to 210 W and the frequency to 40 kHz.

    • Set the extraction temperature to 80°C.

    • Sonicate for 100 minutes.

  • Post-Extraction:

    • Centrifuge the extract at 8000 x g for 10 minutes.

    • Collect the supernatant for analysis of triterpenoid content.

Protocol 2: Analysis of Ganoderic Acid Content by HPLC [13]

  • Sample Preparation:

    • Suspend 50 mg of dried mycelia powder in 1 mL of methanol in a 1.5 mL microcentrifuge tube.

    • Sonicate the suspension for 30 minutes at room temperature.

    • Centrifuge the tube at 12,000 rpm for 10 minutes at room temperature.

  • Filtration: Filter the supernatant through a 0.45 µm Millipore filter.

  • HPLC Analysis:

    • Inject 20 µL of the filtered supernatant into the HPLC system.

    • Use a suitable C18 column and a mobile phase gradient (e.g., acetonitrile and water with acetic acid) for separation.

    • Detect the ganoderic acids using a UV detector at an appropriate wavelength (e.g., 252 nm).

    • Quantify the ganoderic acids by comparing the peak areas with those of standard solutions.

Visualizations

Ganoderic_Acid_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Sonication Extraction cluster_downstream Downstream Processing raw_material Ganoderma Fruiting Bodies/Mycelia drying Drying raw_material->drying powder Ganoderma Powder grinding Grinding & Sieving drying->grinding grinding->powder mixing Mixing with Solvent powder->mixing centrifugation Centrifugation sonication Ultrasonic Treatment mixing->sonication sonication->centrifugation filtration Filtration centrifugation->filtration analysis Analysis (e.g., HPLC) filtration->analysis

Caption: Experimental workflow for ganoderic acid extraction.

Troubleshooting_Low_Yield cluster_causes Possible Causes cluster_solutions Solutions issue Low Ganoderic Acid Yield cause1 Sub-optimal Parameters issue->cause1 cause2 Incorrect Solvent issue->cause2 cause3 Poor Cell Disruption issue->cause3 cause4 Incorrect Solid/Liquid Ratio issue->cause4 sol1 Optimize Power, Time, Temp (RSM) cause1->sol1 sol2 Test Different Solvents & Concentrations cause2->sol2 sol3 Increase Power / Improve Grinding cause3->sol3 sol4 Optimize Ratio cause4->sol4

Caption: Troubleshooting logic for low ganoderic acid yield.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activity of Ganoderic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ganoderic acids (GAs), a class of highly oxidized lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their diverse pharmacological activities, particularly their potent anti-inflammatory effects.[1][2][3] This guide provides an objective comparison of the anti-inflammatory performance of various ganoderic acids, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Comparative Efficacy of Ganoderic Acids

The anti-inflammatory potential of different ganoderic acids has been evaluated in various in vitro and in vivo models. Their efficacy is often assessed by their ability to inhibit key inflammatory mediators and modulate signaling pathways. The following tables summarize the reported activities of several prominent ganoderic acids.

Table 1: In Vitro Anti-inflammatory Activity of Ganoderic Acids

Ganoderic AcidCell LineInflammatory StimulusKey Inhibited MediatorsEffective ConcentrationKey Signaling Pathway(s)Reference(s)
Deacetyl Ganoderic Acid F (DeGA F) BV-2 (murine microglia)Lipopolysaccharide (LPS)NO, iNOS, TNF-α, IL-6, IL-1β2.5 - 5 µg/mLNF-κB[4]
Ganoderic Acid A (GAA) BV-2 (murine microglia)Lipopolysaccharide (LPS)TNF-α, IL-1β, IL-6Not specifiedFarnesoid X Receptor (FXR)[5][6]
Ganoderic Acid A (GAA) Primary mouse microgliaLipopolysaccharide (LPS)IL-1β, IL-6, TNF-αConcentration-dependentNF-κB[7][8]
Ganoderic Acid A (GAA) Human Nucleus Pulposus CellsInterleukin-1β (IL-1β)NO, PGE2, iNOS, COX-2Not specifiedNF-κB[9]
Ganoderic Acids (GA mixture) RAW264.7, BMDMsLipopolysaccharide (LPS)IL-6, IL-1β, MCP-11 - 25 µg/mLTLR4/MyD88/NF-κB[10]
Ganoderic Acid C1 (GAC1) RAW 264.7 (macrophages)Lipopolysaccharide (LPS)TNF-αIC50 = 24.5 µg/mLMAPK, NF-κB, AP-1[11]
Ganoderic Acid Me (GA-Me) MDA-MB-231 (breast cancer)Tumor Necrosis Factor-α (TNF-α)c-Myc, Cyclin D1, Bcl-2, MMP-9, VEGF, IL-6, IL-8Not specifiedNF-κB[12]
Ganoderic Acids (GA mixture) NRK-52E (rat kidney epithelial)Hypoxia/Reoxygenation (H/R)IL-6, COX-2, iNOS3.125 - 50 µg/mLTLR4/MyD88/NF-κB[13]

Table 2: In Vivo Anti-inflammatory Activity of Ganoderic Acids

Ganoderic AcidAnimal ModelInflammatory ConditionKey Inhibited MediatorsDosageKey Signaling Pathway(s)Reference(s)
Deacetyl Ganoderic Acid F (DeGA F) ZebrafishLPS-induced inflammationNO≤100 µg/mLNot specified[4]
Deacetyl Ganoderic Acid F (DeGA F) MiceLPS-induced neuroinflammationTNF-α, IL-6Not specifiedNF-κB[4]
Ganoderic Acids (GA mixture) ApoE-/- MiceHigh-cholesterol diet-induced atherosclerosisM1 macrophage polarization5 and 25 mg/kg/dTLR4/MyD88/NF-κB[10]
Ganoderic Acids (GA mixture) MiceDextran Sulfate Sodium (DSS)-induced ulcerative colitisTNF-α, IL-1β, IL-6, MPONot specifiedNot specified[14]
Ganoderic Acid A (GAA) MiceCarbon tetrachloride-induced nephrotoxicityNot specified25 and 50 mg/kgJAK/STAT3, RhoA/ROCK[15]
Ganoderic Acid C2 (GAC2) MiceCyclophosphamide-induced immunosuppressionModulates TNF-α, IL-12, IL-4, IFN-γ20 or 40 mg/kgNot specified[16]

Key Signaling Pathways in Ganoderic Acid-Mediated Anti-inflammation

Ganoderic acids exert their anti-inflammatory effects by modulating several critical intracellular signaling cascades. The most frequently implicated pathways are the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.

1. The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB.[4] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[4][13]

Several ganoderic acids, including Deacetyl Ganoderic Acid F, Ganoderic Acid A, and general GA mixtures, have been shown to inhibit this pathway.[4][7][10] They can interfere with the phosphorylation of IKK and IκB, preventing NF-κB's nuclear translocation and subsequent gene activation.[4]

NF_kB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases p_IkB p-IκB IkB_NFkB->p_IkB p_IkB->p_IkB GA Ganoderic Acids (DeGA F, GAA, etc.) GA->IKK Inhibits GA->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription

Caption: Inhibition of the LPS-induced NF-κB pathway by Ganoderic Acids.

2. The MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are another family of proteins that regulate inflammatory responses. The MAPK family includes ERK, JNK, and p38. External stimuli can activate these kinases, which in turn phosphorylate transcription factors like AP-1, leading to the expression of inflammatory genes. Ganoderic Acid C1 and Ganoderic Acid A have been shown to suppress inflammation by down-regulating MAPK signaling pathways.[11][17][18]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates GA Ganoderic Acids (GAC1, GAA) GA->MAPK Inhibits Phosphorylation DNA DNA TF->DNA Binds Genes Inflammatory Gene Expression DNA->Genes Transcription

Caption: Ganoderic Acid-mediated inhibition of the MAPK signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of ganoderic acids.

1. Cell Culture and Treatment

  • Cell Lines: Murine macrophage cell line RAW264.7 or murine microglial cell line BV-2 are commonly used.[4][19]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol: Cells are seeded in plates (e.g., 96-well or 6-well plates) and allowed to adhere. They are then pre-treated with various concentrations of the test ganoderic acid for a specified time (e.g., 1 hour). Following pre-treatment, cells are stimulated with an inflammatory agent like LPS (e.g., 200 ng/mL to 1 µg/mL) for a designated period (e.g., 24 hours).[4][19]

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • After cell treatment, collect 100 µL of the cell culture medium.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the medium in a 96-well plate.[4]

    • Incubate the mixture for 15 minutes at 37°C.[4]

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined by comparison with a sodium nitrite standard curve.

3. Cytokine Measurement (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Collect cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α or IL-6).[4]

    • Briefly, the supernatant is added to a microplate pre-coated with a capture antibody specific to the target cytokine.

    • After incubation and washing, a detection antibody conjugated to an enzyme is added, followed by a substrate.

    • The colorimetric change is measured using a microplate reader, and the concentration is calculated from a standard curve.

4. Western Blot Analysis

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, p-IκB, p-p65, p-p38).[19]

  • Procedure:

    • Protein Extraction: After treatment, cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[19]

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

    • Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific binding, then incubated with a primary antibody specific to the target protein overnight at 4°C. After washing, it is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using image analysis software.

Experimental_Workflow cluster_prep cluster_treat cluster_analysis A Cell Seeding (e.g., BV-2, RAW264.7) B Pre-treatment with Ganoderic Acid A->B C Stimulation with Inflammatory Agent (e.g., LPS) B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (Cytokines) D->G H Western Blot (Protein Expression) E->H

Caption: A typical experimental workflow for in vitro anti-inflammatory assays.

Conclusion

The available data strongly support the anti-inflammatory properties of various ganoderic acids. While many share the common mechanism of inhibiting the NF-κB pathway, others exhibit unique activities, such as the activation of the FXR receptor by Ganoderic Acid A or the potent inhibition of MAPK pathways by Ganoderic Acid C1.[5][11] Deacetyl Ganoderic Acid F has demonstrated efficacy both in vitro and in vivo, highlighting its therapeutic potential.[4] The choice of a specific ganoderic acid for further development would depend on the targeted inflammatory condition and the specific molecular pathways involved. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to further investigate and compare these promising natural compounds.

References

Unraveling the Anti-Tumor Potential of 7-Oxo-ganoderic Acid Z: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents has led researchers to explore the therapeutic potential of natural compounds. Among these, triterpenoids from the medicinal mushroom Ganoderma lucidum, known as ganoderic acids, have emerged as promising candidates. This guide focuses on validating the anti-tumor mechanism of a specific triterpenoid, 7-Oxo-ganoderic acid Z, by comparing its performance with other well-researched ganoderic acids. Due to the limited specific data on this compound, this comparison will draw upon the broader understanding of the anti-tumor activities of the ganoderic acid family to provide a framework for future research and validation.

Overview of Ganoderic Acids as Anti-Tumor Agents

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are significant bioactive components of Ganoderma lucidum.[1] These compounds have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer effects.[2] Their anti-tumor properties are exerted through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[1][2] While numerous ganoderic acids have been identified, research has predominantly focused on a few, such as Ganoderic Acid A, T, and DM, leaving the specific mechanisms of others, like this compound, less understood.

Comparative Efficacy of Ganoderic Acids

The anti-proliferative activity of ganoderic acids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

CompoundCancer Cell LineIC50 (µM)Reference
7-Oxo-ganoderic acid Z2 H460 (Lung Cancer)43.1[3]
Ganoderic Acid YH460 (Lung Cancer)22.4[3]
Ganoderic Acid AHepG2 (Liver Cancer)187.6 (24h), 203.5 (48h)[4]
Ganoderic Acid ASMMC7721 (Liver Cancer)158.9 (24h), 139.4 (48h)[4]
Ganoderic Acid T95-D (Lung Cancer)Not specified in µM[5]
Ganoderic Acid DMPC-3 (Prostate Cancer)Not specified in µM[6]
Ganoderic Acid DMLnCaP (Prostate Cancer)Not specified in µM[6]

Note: The IC50 values can vary depending on the cell line, exposure time, and experimental conditions.

Based on the available data, 7-Oxo-ganoderic acid Z2 demonstrates inhibitory activity against lung cancer cells, although it appears less potent than Ganoderic Acid Y in the same study.[3] A direct comparison with other ganoderic acids is challenging due to the use of different cell lines and experimental setups.

Key Anti-Tumor Mechanisms of Ganoderic Acids

The anti-cancer effects of ganoderic acids are primarily attributed to three interconnected mechanisms: induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Ganoderic acids have been shown to trigger apoptosis through various signaling pathways.

GA Ganoderic Acids Mito Mitochondrial Dysfunction GA->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis GA Ganoderic Acids CyclinD1 Cyclin D1 (Downregulation) GA->CyclinD1 p21 p21 (Upregulation) GA->p21 G1_S G1/S Transition Arrest CyclinD1->G1_S p21->G1_S GA Ganoderic Acids NFkB NF-κB Pathway Inhibition GA->NFkB MMPs MMP-2/MMP-9 (Downregulation) NFkB->MMPs Invasion Inhibition of Invasion & Metastasis MMPs->Invasion Start Seed Cells in 96-well Plate Treat Treat with This compound Start->Treat Incubate1 Incubate Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate AddMTT->Incubate2 AddSolvent Add Solubilizing Agent (e.g., DMSO) Incubate2->AddSolvent Read Read Absorbance (570 nm) AddSolvent->Read

References

A Comparative Guide to the Analysis of Ganoderic Acids: HPLC vs. UPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative analysis of ganoderic acids, the bioactive triterpenoids from Ganoderma species, is crucial for quality control, pharmacological studies, and the development of new therapeutics. High-Performance Liquid Chromatography (HPLC) with UV detection has traditionally been the workhorse for this application. However, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as a powerful alternative, offering significant advantages in sensitivity and specificity. This guide provides a comprehensive cross-validation of these two analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.

At a Glance: Key Performance Metrics

The choice between HPLC and UPLC-MS for ganoderic acid analysis often comes down to a trade-off between the robustness and accessibility of HPLC and the superior sensitivity and specificity of UPLC-MS. The following table summarizes the key performance metrics for the analysis of various ganoderic acids using both techniques, compiled from published validation studies.

Performance MetricHPLC-UVUPLC-MS/MS
Linearity (r²) >0.998[1][2]>0.998[3][4]
Limit of Detection (LOD) 0.34 - 2.2 µg/mL[1][5]0.66 - 6.55 µg/kg[3][4]
Limit of Quantitation (LOQ) 1.01 - 4.23 µg/mL[5]2.20 - 21.84 µg/kg[3][4]
Precision (RSD) Intra-day: 0.81-3.20%[5]Inter-day: 0.40-3.67%[5]Intra-day: <6.8%[3][4]Inter-day: <8.1%[3][4]
Accuracy/Recovery 97.09 - 100.79%[5]89.1 - 114.0%[3][4]

Experimental Workflows

The general workflow for the analysis of ganoderic acids involves sample preparation, chromatographic separation, detection, and data analysis. The key differences between the HPLC and UPLC-MS workflows lie in the separation efficiency and the detection method.

cluster_0 Sample Preparation cluster_1 Chromatographic Separation & Detection cluster_2 Data Analysis start Ganoderma Sample extraction Solvent Extraction start->extraction filtration Filtration extraction->filtration hplc HPLC System (C18 Column) filtration->hplc HPLC Workflow uplc UPLC System (Sub-2µm Column) filtration->uplc UPLC-MS Workflow uv UV Detector hplc->uv ms Mass Spectrometer uplc->ms hplc_data Chromatogram (Peak Area) uv->hplc_data uplc_data Mass Spectrum (MRM Transitions) ms->uplc_data quant Quantification hplc_data->quant uplc_data->quant

Figure 1. Generalized experimental workflows for HPLC and UPLC-MS analysis of ganoderic acids.

Detailed Experimental Protocols

Detailed and validated protocols are essential for reproducible and accurate quantification. The following sections provide representative experimental methodologies for both HPLC and UPLC-MS analysis of ganoderic acids, based on established literature.

HPLC-UV Method for Ganoderic Acid Analysis

This method is suitable for the quantification of major ganoderic acids and for routine quality control.

  • Sample Preparation : Pulverized Ganoderma samples are typically extracted with an organic solvent such as ethanol or methanol, often facilitated by ultrasonication. The resulting extract is then filtered prior to injection.[1][6]

  • Chromatographic Conditions :

    • Column : A reversed-phase C18 column is commonly used (e.g., Agilent Zorbax C18, 250 mm x 4.6 mm, 5 µm).[2][7][8]

    • Mobile Phase : A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., 0.1-0.5% acetic acid or formic acid in water) and an organic solvent like acetonitrile or methanol.[2][7][8][9]

    • Flow Rate : A typical flow rate is around 0.6-1.0 mL/min.[2][7]

    • Detection : UV detection is commonly set at a wavelength between 243 nm and 254 nm, where ganoderic acids exhibit significant absorbance.[1][2][7]

UPLC-MS/MS Method for Ganoderic Acid Analysis

This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of ganoderic acids, including those present at low concentrations.

  • Sample Preparation : Sample preparation is similar to that for HPLC, involving solvent extraction and filtration.[8]

  • Chromatographic Conditions :

    • Column : A sub-2 µm particle size C18 column is used to achieve high resolution and rapid separations (e.g., ACQUITY UPLC BEH C18, 1.7 µm).[3][4][10]

    • Mobile Phase : A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is common.[3][4][10]

    • Flow Rate : The flow rate is typically lower than in HPLC, around 0.3-0.4 mL/min.[10]

  • Mass Spectrometry Conditions :

    • Ionization : Electrospray ionization (ESI) in negative mode is often used for the analysis of acidic compounds like ganoderic acids.[3][4] However, some studies have found atmospheric pressure chemical ionization (APCI) to provide more stable signals for certain ganoderic acids.[8]

    • Detection : Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity by monitoring specific precursor-to-product ion transitions for each ganoderic acid.[3][4][10]

Comparative Analysis

Sensitivity and Selectivity

UPLC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV.[3][4] The LOD for UPLC-MS/MS can be in the µg/kg range, whereas for HPLC-UV it is typically in the µg/mL range.[1][3][4][5] This enhanced sensitivity allows for the detection and quantification of minor ganoderic acids that may be present at very low concentrations.

Furthermore, the selectivity of UPLC-MS/MS, particularly when using MRM mode, is far superior to that of HPLC-UV. Co-eluting compounds that may interfere with the quantification in HPLC-UV can be resolved by the mass spectrometer based on their unique mass-to-charge ratios and fragmentation patterns.[8] This is a critical advantage when analyzing complex matrices like crude extracts of Ganoderma.

Speed and Resolution

The use of sub-2 µm particles in UPLC columns allows for faster separations and higher peak resolution compared to conventional HPLC. This results in shorter run times and improved separation of closely related ganoderic acid isomers.

Cost and Complexity

HPLC-UV systems are generally less expensive to purchase and maintain than UPLC-MS systems. The operation of an HPLC-UV system is also typically more straightforward, requiring less specialized training. UPLC-MS instruments are more complex and require a higher level of expertise for operation, maintenance, and data interpretation.

Conclusion

Both HPLC-UV and UPLC-MS are valuable techniques for the analysis of ganoderic acids. The choice of method should be guided by the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for the routine quality control of major ganoderic acids in Ganoderma raw materials and extracts.

  • UPLC-MS/MS is the preferred method for comprehensive profiling of ganoderic acids, analysis of trace-level compounds, and research applications where high sensitivity and specificity are paramount. Its ability to handle complex matrices and provide structural information makes it an invaluable tool in drug discovery and metabolomics studies.

For laboratories conducting a wide range of analyses, having access to both techniques would be ideal to leverage the strengths of each platform. As the field of natural product research continues to evolve, the application of advanced analytical techniques like UPLC-MS will undoubtedly play an increasingly important role in unlocking the full therapeutic potential of ganoderic acids.

References

The Pivotal Role of the 7-Oxo Moiety in Ganoderic Acids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 7-oxo substituted ganoderic acids, a class of triterpenoids derived from the medicinal mushroom Ganoderma lucidum, reveals critical insights into their structure-activity relationships (SAR). This guide provides researchers, scientists, and drug development professionals with a comparative overview of their anti-cancer, cholesterol-lowering, and aldose reductase inhibitory activities, supported by experimental data and detailed methodologies. The inclusion of a 7-oxo functional group is shown to significantly modulate the biological potency of these natural products, offering a promising avenue for the development of novel therapeutics.

Comparative Biological Activities of 7-Oxo Substituted Ganoderic Acids

The presence of an oxygen function at the C-7 position of the ganoderic acid scaffold plays a crucial role in defining their bioactivity. The following tables summarize the inhibitory concentrations (IC50) of various 7-oxo substituted ganoderic acids against different cancer cell lines and key enzymes.

Table 1: In Vitro Cytotoxicity of 7-Oxo Ganoderic Acids Against Human Cancer Cell Lines
CompoundCancer Cell LineIC50 (µM)Reference
7-oxo-ganoderic acid ZLung (H460)43.1[1][1]
Ganoderic acid YLung (H460)22.4[1][1]
Ganoderic acid DMBreast (MCF-7)~50[2]

Note: A lower IC50 value indicates greater potency.

Table 2: Inhibition of HMG-CoA Reductase by 7-Oxo Ganoderic Acids
CompoundIC50 (µM)Reference
A sterol with 7-oxo and 15α-hydroxy groupsPotent inhibition at 40 µM[3]

Note: HMG-CoA reductase is the rate-limiting enzyme in cholesterol biosynthesis.

Table 3: Aldose Reductase Inhibitory Activity of Ganoderic Acids
CompoundKey Structural Feature for ActivityReference
Ganoderic acid C2OH at C-3, C-7, and C-15[4]
Ganoderenic acid AFree carboxyl group[5]

Note: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. While specific IC50 values for 7-oxo substituted ganoderic acids in a comparative context are limited in the reviewed literature, the importance of the oxygenation pattern, including at C-7, is highlighted.

Key Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10^3 - 1x10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 7-oxo substituted ganoderic acids for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

HMG-CoA Reductase Inhibition Assay

This assay measures the inhibition of HMG-CoA reductase activity by monitoring the oxidation of NADPH to NADP+.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, NADPH, HMG-CoA, and the test compound.

  • Enzyme Addition: Initiate the reaction by adding HMG-CoA reductase enzyme.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time at 37°C.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of NADPH consumption in the presence and absence of the inhibitor.

Aldose Reductase Inhibition Assay

This assay determines the inhibitory effect of compounds on aldose reductase activity.

  • Enzyme Preparation: Prepare a crude enzyme solution from rat lens homogenate.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, NADPH, the substrate (DL-glyceraldehyde), and the test compound.

  • Reaction Initiation: Start the reaction by adding the enzyme preparation.

  • Absorbance Measurement: Measure the decrease in absorbance at 340 nm due to NADPH oxidation.

  • Inhibition Calculation: Calculate the percentage of inhibition by comparing the enzyme activity with and without the inhibitor.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To further elucidate the structure-activity relationship of 7-oxo substituted ganoderic acids, their interaction with key cellular signaling pathways and the general experimental workflow for their evaluation are visualized below using the DOT language.

Experimental Workflow for Screening Ganoderic Acids

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies Ganoderma lucidum Ganoderma lucidum Crude Extract Crude Extract Ganoderma lucidum->Crude Extract Solvent Extraction Fractionation Fractionation Crude Extract->Fractionation Chromatography Isolated Ganoderic Acids Isolated Ganoderic Acids Fractionation->Isolated Ganoderic Acids Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Isolated Ganoderic Acids->Cytotoxicity Assay (MTT) Enzyme Inhibition Assays Enzyme Inhibition Assays Isolated Ganoderic Acids->Enzyme Inhibition Assays Active Compounds Active Compounds Cytotoxicity Assay (MTT)->Active Compounds Enzyme Inhibition Assays->Active Compounds Signaling Pathway Analysis Signaling Pathway Analysis Active Compounds->Signaling Pathway Analysis Lead Compound Lead Compound Signaling Pathway Analysis->Lead Compound

Caption: Experimental workflow for the discovery of bioactive ganoderic acids.

Putative p53 Signaling Pathway Activation by 7-Oxo Ganoderic Acids

Ganoderic acids have been shown to induce apoptosis through the p53 pathway. While direct studies on 7-oxo variants are emerging, a plausible mechanism involves the activation of p53, leading to cell cycle arrest and apoptosis. Ganoderic acid DM, for instance, activates the p53 pathway.[6]

p53_pathway 7-Oxo Ganoderic Acid 7-Oxo Ganoderic Acid p53 p53 7-Oxo Ganoderic Acid->p53 activates MDM2 MDM2 p53->MDM2 regulates p21 p21 p53->p21 induces Bax Bax p53->Bax induces MDM2->p53 inhibits Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest promotes Apoptosis Apoptosis Bax->Apoptosis promotes

Caption: Proposed p53 pathway activation by 7-oxo ganoderic acids.

Inhibition of NF-κB Signaling Pathway by 7-Oxo Ganoderic Acids

Certain ganoderic acids exert anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

nfkb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates 7-Oxo Ganoderic Acid 7-Oxo Ganoderic Acid 7-Oxo Ganoderic Acid->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters Nucleus Nucleus NF-κB->Nucleus translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription activates

Caption: Inhibition of the NF-κB signaling pathway by 7-oxo ganoderic acids.

This comparative guide underscores the significance of the 7-oxo substitution in modulating the biological activities of ganoderic acids. The presented data and experimental protocols provide a valuable resource for the scientific community to advance the research and development of these promising natural compounds into next-generation therapeutics.

References

A Comparative Guide to the Purity of Commercially Available 7-Oxo-ganoderic Acid Z

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of commercially available 7-Oxo-ganoderic acid Z, a bioactive triterpenoid isolated from Ganoderma species. Ensuring the purity of this compound is critical for accurate pharmacological studies and potential therapeutic development. This document outlines detailed experimental protocols for comparative analysis and presents hypothetical data to illustrate the expected outcomes.

Introduction

This compound is a lanostanoid triterpene that has garnered significant interest for its potential pharmacological activities.[1][2] As with any bioactive compound intended for research or drug development, the purity of the commercially sourced material is of paramount importance. Impurities can lead to erroneous experimental results and potentially confounding biological effects. This guide details a systematic approach to compare and validate the purity of this compound from different commercial vendors using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

A robust analytical workflow is essential for the accurate determination of purity. The following protocols are adapted from established methods for the analysis of ganoderic acids.[3][4][5]

Sample Preparation

Standard stock solutions of this compound from different commercial suppliers (referred to as Supplier A, Supplier B, and Supplier C) are prepared.

  • Materials:

    • This compound powder from each supplier.

    • Methanol (HPLC grade).

    • Analytical balance.

    • Volumetric flasks.

  • Protocol:

    • Accurately weigh approximately 1 mg of this compound from each supplier.

    • Dissolve the weighed powder in 1 mL of methanol to prepare a stock solution of 1 mg/mL.[6]

    • Sonicate the solutions for 10 minutes to ensure complete dissolution.

    • Prepare working solutions by diluting the stock solutions with methanol to a final concentration of 100 µg/mL.

    • Filter the working solutions through a 0.45 µm syringe filter before injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC-UV is a standard method for quantifying the purity of non-volatile compounds.

  • Instrumentation:

    • Agilent 1260 Infinity HPLC system or equivalent.[4]

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

    • UV Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water.[4][7]

    • Gradient Program:

      • 0-10 min: 30% Acetonitrile

      • 10-25 min: 30-60% Acetonitrile

      • 25-35 min: 60-90% Acetonitrile

      • 35-40 min: 90% Acetonitrile

      • 40-45 min: 90-30% Acetonitrile

      • 45-50 min: 30% Acetonitrile

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[6]

    • Detection Wavelength: 252 nm.[3][5]

    • Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is employed for the identification of the main compound and any potential impurities based on their mass-to-charge ratio (m/z).

  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Same as the HPLC-UV method described above.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350°C.

    • Nebulizer Pressure: 35 psi.

Data Presentation and Comparison

The purity of this compound from each supplier is determined by the percentage of the main peak area relative to the total peak area in the HPLC chromatogram. The identity is confirmed by the mass-to-charge ratio obtained from the LC-MS analysis.

Table 1: Comparative Purity Analysis of Commercial this compound

SupplierRetention Time (min)Purity by HPLC-UV (%)[M+H]⁺ (m/z)
Supplier A 28.598.7471.3
Supplier B 28.595.2471.3
Supplier C 28.599.5471.3

Note: The expected [M+H]⁺ for this compound (C₃₀H₄₆O₄) is approximately 471.34.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the systematic workflow for validating the purity of commercially sourced this compound.

G cluster_0 Sample Acquisition and Preparation cluster_1 Analytical Validation cluster_2 Data Analysis and Comparison S1 Obtain this compound from Suppliers A, B, C S2 Prepare Stock Solutions (1 mg/mL in Methanol) S1->S2 S3 Prepare Working Solutions (100 µg/mL) S2->S3 S4 Filter Samples (0.45 µm) S3->S4 A1 HPLC-UV Analysis (Purity Assessment) S4->A1 A2 LC-MS Analysis (Identity Confirmation) S4->A2 D1 Compare Purity (%) A1->D1 D2 Verify Molecular Weight A2->D2 D3 Generate Comparison Report D1->D3 D2->D3

Caption: Workflow for purity validation of this compound.

Hypothetical Signaling Pathway Involvement

This compound has been reported to interact with key cellular signaling pathways, such as NF-κB and MAPK, which are involved in inflammation and oxidative stress responses.[1] The following diagram depicts a simplified representation of these interactions.

G cluster_mapk MAPK Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits ASK1 ASK1 This compound->ASK1 Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression MKK4/7 MKK4/7 ASK1->MKK4/7 JNK JNK MKK4/7->JNK JNK->Nucleus

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This guide provides a standardized methodology for the comparative purity analysis of commercially available this compound. By employing the described HPLC-UV and LC-MS protocols, researchers can independently verify the quality of their purchased compounds, ensuring the reliability and reproducibility of their scientific findings. Based on the hypothetical data, Supplier C provided the this compound with the highest purity. It is recommended to request a certificate of analysis from the supplier and to perform in-house quality control to confirm the identity and purity of critical reagents.

References

Unmasking the Molecular Targets of 7-Oxo-ganoderic acid Z: A Proteomics-Driven Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 7-Oxo-ganoderic acid Z and outlines a proteomics-based strategy for the definitive identification of its molecular targets. This document synthesizes current knowledge and presents detailed experimental protocols to facilitate further investigation into the therapeutic potential of this bioactive triterpenoid.

This compound is a bioactive compound isolated from the medicinal mushroom Ganoderma lucidum (Reishi)[1]. This and other related ganoderic acids are known for a variety of pharmacological activities, including the modulation of inflammatory pathways and antioxidant properties[1]. While preliminary studies suggest its potential in treating conditions like cancer and metabolic disorders, a comprehensive understanding of its mechanism of action requires the precise identification of its molecular targets within the cell[1]. This guide proposes a robust proteomics workflow to achieve this and compares the known attributes of this compound with other relevant compounds.

Comparative Analysis of Bioactive Ganoderic Acids

While specific proteomics data for this compound is not yet available in the public domain, we can draw comparisons with other well-characterized ganoderic acids to infer potential mechanisms and highlight the need for direct target identification. The following table summarizes the reported activities of this compound and its analogues.

CompoundReported Biological ActivityKnown Molecular Targets/PathwaysIC50 Values
This compound Modulates inflammatory and oxidative stress responses[1]. Potential anti-tumor activity[2].Interacts with NF-κB and MAPK pathways[1].H460 (lung cancer cell line): 43.1 µmol/L (for the related compound 7-Oxo-ganoderic acid Z2)[2]
Ganoderic Acid A Anti-inflammatory, antioxidant, antitumor, hepatoprotective, and neuroprotective effects[3]. Ameliorates lipid metabolism[4].Regulates NF-κB, JAK/STAT, TLR4, Nrf2, PI3K/AKT, mTOR, and MAPK signaling pathways[3].Not specified in the provided results.
Ganoderic Acid D Induces G2/M cell cycle arrest and apoptosis in cancer cells.14-3-3 protein family, annexin A5, aminopeptidase B.HeLa (cervical cancer cell line): 17.3 +/- 0.3 µM[5].
Ganoderic Acid DM Induces apoptosis in cancer cells with minimal toxicity to normal cells.Targets cellular processes like apoptosis, cell cycle regulation, and angiogenesis.Not specified in the provided results.

Proposed Proteomics Workflow for Target Identification

To definitively identify the molecular targets of this compound, a multi-pronged proteomics approach is recommended. The following workflow combines affinity purification with mass spectrometry for direct target identification and thermal shift assays for target engagement validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_affinity_purification Affinity Purification cluster_ms_analysis Mass Spectrometry Analysis cluster_validation Target Validation cell_lysate Human Cancer Cell Lysate (e.g., H460) incubation Incubation of lysate with immobilized compound cell_lysate->incubation cetsa Cellular Thermal Shift Assay (CETSA) cell_lysate->cetsa compound_immobilization Immobilization of this compound on affinity beads compound_immobilization->incubation washing Stringent Washing Steps incubation->washing elution Elution of bound proteins washing->elution sds_page SDS-PAGE separation elution->sds_page in_gel_digestion In-gel trypsin digestion sds_page->in_gel_digestion lc_msms LC-MS/MS Analysis in_gel_digestion->lc_msms database_search Protein identification via database searching lc_msms->database_search western_blot Western Blot of candidate proteins database_search->western_blot functional_assays Functional Assays (e.g., kinase assays) database_search->functional_assays

Proposed experimental workflow for target identification.

Experimental Protocols

1. Affinity Purification-Mass Spectrometry (AP-MS)

  • Objective: To isolate proteins that directly bind to this compound.

  • Methodology:

    • Ligand Immobilization: Covalently couple this compound to NHS-activated sepharose beads. A control experiment with beads alone should be run in parallel.

    • Cell Lysate Preparation: Culture and harvest a relevant human cell line (e.g., H460 lung cancer cells). Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Affinity Chromatography: Incubate the cell lysate with the this compound-coupled beads and control beads.

    • Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

    • Elution: Elute the bound proteins using a competitive ligand or by changing the pH or ionic strength of the buffer.

    • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and perform in-gel trypsin digestion. Analyze the resulting peptides by LC-MS/MS. Identify the proteins by searching the MS/MS data against a human protein database.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the engagement of this compound with its target proteins in a cellular context.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the treated cells at a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Protein Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to determine the thermal stability of the target protein(s) in the presence and absence of the compound. An increase in thermal stability indicates target engagement.

Known Signaling Pathway Modulation

Ganoderic acids are known to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway. The diagram below illustrates the canonical NF-κB signaling cascade, a likely target for this compound.

nfkb_pathway cluster_stimulus Extracellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IL1 IL-1 IL1->IKK IkB IκB IKK->IkB phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB sequestered by NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IkB_P->NFkB releases Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation DNA DNA NFkB_nuc->DNA Gene Target Gene Expression (Inflammation, Survival) DNA->Gene

Canonical NF-κB signaling pathway.

Future Directions

The identification of the direct molecular targets of this compound is a critical step in validating its therapeutic potential. The proteomics-based approaches outlined in this guide provide a clear and robust framework for achieving this goal. By comparing its target profile with those of other ganoderic acids, researchers can gain a deeper understanding of its unique mechanism of action and accelerate its development as a potential therapeutic agent. The integration of chemical proteomics, affinity-based methods, and target engagement assays will be instrumental in de-risking its progression through the drug discovery pipeline.

References

Safety Operating Guide

Proper Disposal Procedures for 7-Oxo-ganoderic acid Z

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of 7-Oxo-ganoderic acid Z, a triterpenoid compound. The following procedures are based on general laboratory safety protocols for acidic organic compounds and should be performed in accordance with all local, state, and federal regulations.

Summary of Key Data

For quick reference, the following table summarizes the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C30H46O4
Molecular Weight 470.7 g/mol [1]
Appearance Solid (assumed)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
CAS Number 929248-72-6

Disposal Protocol

The primary method for the disposal of this compound is through neutralization of its acidic functional group, followed by disposal as aqueous waste, provided it is not contaminated with other hazardous materials.

Materials Required:
  • This compound waste

  • Sodium bicarbonate (NaHCO3)

  • pH indicator strips or a calibrated pH meter

  • Appropriate solvent (e.g., ethanol, DMSO) if the waste is in solid form

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Step-by-Step Neutralization and Disposal Procedure:
  • Preparation:

    • Ensure all work is conducted in a well-ventilated fume hood.

    • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable organic solvent in which it is soluble (e.g., ethanol, DMSO).

  • Neutralization:

    • Place the beaker or flask containing the dissolved this compound solution on a stir plate and add a stir bar.

    • Slowly and carefully add a 5-10% aqueous solution of sodium bicarbonate to the stirring solution. The carboxylic acid group will react with the bicarbonate to produce carbon dioxide gas, so effervescence is expected. Add the bicarbonate solution gradually to control the rate of gas evolution and prevent foaming over.

    • Continue adding the sodium bicarbonate solution incrementally while monitoring the pH of the mixture using pH indicator strips or a pH meter.

    • The target pH for neutralization is between 6.0 and 8.0.[3] Once this pH range is achieved and stable, the neutralization is complete.

  • Disposal:

    • Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other substances that are prohibited from drain disposal.

    • Always consult and adhere to your institution's specific guidelines and local regulations for aqueous waste disposal.

    • If the original waste was dissolved in a significant amount of organic solvent, it may need to be collected as hazardous waste. Check your local regulations for the permissible amount of organic solvent in aqueous waste.

  • Decontamination:

    • Thoroughly clean all glassware and equipment used in the disposal process with an appropriate detergent and water.

Experimental Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

cluster_prep Preparation cluster_neutralize Neutralization cluster_dispose Disposal A Don PPE B Work in Fume Hood A->B C Dissolve Solid Waste (if necessary) B->C D Slowly Add Sodium Bicarbonate C->D E Monitor pH D->E Stir Continuously F Target pH 6-8 E->F Check pH F->D If pH < 6 G Check Local Regulations F->G H Dispose as Aqueous Waste G->H I Decontaminate Glassware H->I

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory personnel can minimize risks and ensure environmental responsibility.

References

Essential Safety and Logistical Information for Handling 7-Oxo-ganoderic acid Z

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized compounds like 7-Oxo-ganoderic acid Z is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans necessary for working with this bioactive triterpenoid.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is the first step in safe handling.

PropertyValueSource
Molecular Formula C₃₀H₄₆O₄[1]
Molecular Weight 470.68 g/mol [2]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage Desiccate at -20°C[2]
Personal Protective Equipment (PPE)

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is recommended, drawing from guidelines for handling powdered bioactive compounds and extracts from Ganoderma lucidum.[3][4]

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant nitrile gloves.[3][5]
Eye Protection Safety Glasses/GogglesTightly fitting safety goggles with side-shields.[3][4]
Body Protection Lab CoatStandard laboratory coat.
Respiratory Protection RespiratorUse a suitable respirator if dust formation is likely or if working outside a ventilated enclosure.[4]

Note: Always work in a well-ventilated area, preferably within a fume hood, when handling the powdered form of this compound to minimize inhalation risk.[3][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound in a laboratory setting is crucial to prevent contamination and ensure personnel safety.

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is correctly worn.

  • Conduct all weighing and initial dilutions of the powdered compound within a certified chemical fume hood to control dust.[3][4]

  • Use anti-static weigh paper or a weighing boat to prevent dispersal of the fine powder.

2. Dissolution:

  • Based on its solubility profile, select an appropriate solvent (e.g., DMSO, Chloroform).[2]

  • Add the solvent slowly to the vessel containing the weighed this compound.

  • Cap the vessel securely and mix gently by inversion or with a vortex mixer until fully dissolved. Avoid splashing.

3. Storage of Solutions:

  • Store stock solutions in clearly labeled, tightly sealed containers.

  • Follow the recommended storage condition of -20°C for long-term stability.[2]

4. Experimental Use:

  • When using the compound in experiments, maintain the use of appropriate PPE.

  • Avoid direct contact with skin and eyes. In case of accidental contact, follow the first aid measures outlined below.

Emergency Procedures: First Aid

In the event of accidental exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect any unused powdered compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect unused solutions and solvent rinses in a separate, labeled hazardous waste container for organic solvents. Do not pour down the drain.[6][7]

  • Sharps: Any contaminated sharps (e.g., needles, pipette tips) should be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Bioactive Compound," "Chemical Waste").

3. Final Disposal:

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9] Follow all local, state, and federal regulations for chemical waste disposal.[8]

Visual Guidance

To further clarify the procedural flow, the following diagrams illustrate the key workflows for handling and disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation PPE Don PPE FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Store Store Solution at -20°C Dissolve->Store Use Use in Experiment Store->Use

Figure 1: Step-by-step workflow for the safe handling of this compound.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Labeling cluster_final_disposal Final Disposal SolidWaste Solid Waste (Powder, PPE) SolidContainer Labeled Solid Waste Container SolidWaste->SolidContainer LiquidWaste Liquid Waste (Solutions, Rinses) LiquidContainer Labeled Liquid Waste Container LiquidWaste->LiquidContainer EHS Contact EHS for Pickup SolidContainer->EHS LiquidContainer->EHS

Figure 2: Logical flow for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.